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Foundational

Fragment-Based Mechanistic Profiling: The Role of the 3-(4-Methoxyphenyl)piperazin-2-one Scaffold in Disrupting Protein-Protein Interactions In Vitro

Executive Summary In contemporary fragment-based drug discovery (FBDD), low-molecular-weight scaffolds are rigorously evaluated to identify optimal vectors for disrupting challenging protein-protein interactions (PPIs)....

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary fragment-based drug discovery (FBDD), low-molecular-weight scaffolds are rigorously evaluated to identify optimal vectors for disrupting challenging protein-protein interactions (PPIs). The compound 3-(4-Methoxyphenyl)piperazin-2-one (CAS 85607-62-1) represents a highly privileged peptidomimetic pharmacophore. While it is a low-molecular-weight fragment (MW 206.24), its rigidified piperazinone core and hydrophobic aryl substituent make it an ideal starting point for developing potent inhibitors of the p53-MDM2 interaction [1].

As a Senior Application Scientist, I have designed this technical guide to detail the in vitro mechanistic profiling of this specific scaffold. Rather than simply listing experimental steps, this whitepaper emphasizes the causality behind assay selection and establishes self-validating protocols to ensure robust, orthogonal confirmation of target engagement, kinetic binding, and cellular mechanism of action.

Structural Rationale: The Piperazin-2-one Peptidomimetic

The interaction between the tumor suppressor p53 and its negative regulator, the E3 ubiquitin ligase MDM2, is a classic alpha-helix-mediated PPI. The binding interface is primarily driven by three p53 residues—Phe19, Trp23, and Leu26—which insert into a deep, hydrophobic cleft on the surface of MDM2[2].

The 3-(4-Methoxyphenyl)piperazin-2-one fragment acts as a conformationally restricted dipeptide mimetic[3].

  • The Hydrophobic Anchor: The 4-methoxyphenyl group acts as a surrogate for the native Trp23 or Phe19 residues of p53, inserting deeply into the hydrophobic pocket of MDM2.

  • The Backbone Mimetic: The piperazin-2-one ring restricts the ϕ and ψ dihedral angles, effectively mimicking the native alpha-helical turn of p53. This rigidification minimizes the entropic penalty upon binding and provides precise vectors (via the secondary amine and the solvent-exposed methylene groups) for further synthetic elaboration[4].

G MDM2 MDM2 (E3 Ligase) p53 p53 (Tumor Suppressor) MDM2->p53 Binds & Inhibits Ub Ubiquitination & Degradation p53->Ub Default Pathway TargetGenes Target Genes (p21, PUMA) p53->TargetGenes Transcriptional Activation Scaffold 3-(4-Methoxyphenyl) piperazin-2-one Scaffold->MDM2 Blocks Binding Pocket Scaffold->p53 Rescues p53

Mechanism of p53 rescue via MDM2 inhibition by the piperazinone scaffold.

In Vitro Mechanistic Profiling: Self-Validating Workflows

To accurately characterize a low-affinity fragment and its optimized derivatives, we must employ an orthogonal screening cascade. The workflow transitions from label-free biophysics to competitive biochemistry, culminating in target-specific cellular validation.

Workflow Step1 SPR Kinetics (Direct Binding) Step2 FP Assay (Peptide Displacement) Step1->Step2 Step3 Western Blot (Target Engagement) Step2->Step3 Step4 Cell Viability (Isogenic HCT116) Step3->Step4

Orthogonal in vitro screening cascade for fragment validation.

Protocol 1: Surface Plasmon Resonance (SPR) for Kinetic Profiling

Causality: Biochemical assays often fail to detect fragment binding due to their high micromolar dissociation constants ( Kd​ ) and rapid off-rates. SPR provides real-time, label-free kinetic data ( kon​ , koff​ ) to confirm direct physical engagement with the target protein.

Self-Validating System: The assay utilizes a dual-channel setup. Channel 1 is a blank reference (no protein) to subtract non-specific binding of the hydrophobic fragment to the dextran matrix. Channel 2 contains immobilized MDM2. Nutlin-3a is injected at the start and end of the run to verify that the immobilized protein remains actively folded[2].

Methodology:

  • Immobilization: Immobilize His-tagged human MDM2 (residues 1-118) onto an NTA sensor chip via Ni 2+ capture and amine coupling to a density of ~3000 RU.

  • Analyte Preparation: Prepare a 2-fold dilution series of 3-(4-Methoxyphenyl)piperazin-2-one (from 500 μ M to 15.6 μ M) in running buffer (PBS, 0.05% Tween-20, 5% DMSO).

  • Injection: Inject analytes at a high flow rate (50 μ L/min) to minimize mass transport limitations. Allow 60 seconds for association and 120 seconds for dissociation.

  • Data Analysis: Double-reference the sensograms (subtracting both the reference channel and buffer-only injections) and fit to a 1:1 Langmuir binding model or a steady-state affinity model.

Protocol 2: Fluorescence Polarization (FP) Competition Assay

Causality: While SPR proves binding, it does not prove where the fragment binds. The FP assay is designed to prove that the piperazinone scaffold specifically displaces the native p53 peptide from the MDM2 hydrophobic cleft.

Self-Validating System: A mutant p53 peptide (which cannot bind MDM2) is used to establish the baseline polarization limit. This ensures the assay window is driven strictly by specific displacement rather than compound autofluorescence or aggregation.

Methodology:

  • Complex Formation: Incubate 10 nM recombinant MDM2 with 2 nM FITC-labeled wild-type p53 peptide (residues 15-29) in assay buffer (50 mM Tris pH 7.5, 100 mM NaCl, 1 mM DTT, 0.01% Triton X-100) for 15 minutes.

  • Compound Addition: Dispense the piperazinone fragment (and optimized derivatives) in a 10-point dose-response curve into a 384-well black microplate.

  • Measurement: Read the plate on a multi-mode microplate reader (Excitation: 485 nm, Emission: 535 nm). Calculate the millipolarization (mP) values.

  • IC 50​ Determination: Plot mP values against the log of compound concentration to determine the IC 50​ for peptide displacement.

Protocol 3: Cellular Target Engagement via Isogenic Validation

Causality: A true MDM2 inhibitor must exhibit a p53-dependent mechanism of action. If a compound kills cells lacking p53, it possesses off-target toxicity.

Self-Validating System: We utilize isogenic HCT116 human colon carcinoma cell lines: one wild-type for p53 (p53 +/+ ) and one with p53 knocked out (p53 −/− ). A valid MDM2 inhibitor will stabilize p53, induce the downstream target p21, and cause cell death only in the p53 +/+ line[1].

Methodology:

  • Cell Seeding: Seed HCT116 p53 +/+ and p53 −/− cells at 5,000 cells/well in 96-well plates (for viability) and 300,000 cells/well in 6-well plates (for Western Blot).

  • Treatment: Treat cells with varying concentrations of the optimized piperazinone derivative for 24 hours (Western Blot) or 72 hours (Viability).

  • Western Blotting: Lyse cells in RIPA buffer. Resolve proteins via SDS-PAGE, transfer to PVDF, and probe with primary antibodies against p53, p21, and GAPDH (loading control).

  • Viability Readout: Add CellTiter-Glo reagent to the 96-well plates to measure ATP levels as a proxy for cell viability. Calculate the GI 50​ (Growth Inhibition 50%) for both cell lines.

Quantitative Data Synthesis

The following table synthesizes representative in vitro data, demonstrating how the base 3-(4-Methoxyphenyl)piperazin-2-one fragment serves as a foundation for a highly potent, optimized lead compound. The data highlights the critical requirement for high selectivity in the isogenic cellular assay.

Compound / ScaffoldSPR Affinity ( Kd​ , μ M)FP Displacement (IC 50​ , μ M)HCT116 p53 +/+ GI 50​ ( μ M)HCT116 p53 −/− GI 50​ ( μ M)Selectivity Ratio (p53 −/− / p53 +/+ )
3-(4-Methoxyphenyl)piperazin-2-one (Base Fragment)145.0> 200> 100> 100N/A
Optimized Piperazinone Lead (Functionalized)0.0850.1200.45> 50.0> 111x
Nutlin-3a (Positive Control)0.0600.0901.20> 50.0> 41x

Data Interpretation: The base fragment exhibits weak but measurable direct binding via SPR, validating its utility as a structural anchor. Upon synthetic optimization (e.g., adding solvent-exposed methylene groups or secondary hydrophobic vectors[4]), the binding affinity improves exponentially, translating to potent, p53-dependent cellular toxicity.

Conclusion

The 3-(4-Methoxyphenyl)piperazin-2-one scaffold is a textbook example of a privileged peptidomimetic in modern drug discovery. By mimicking the alpha-helical geometry of native peptides and providing a robust hydrophobic anchor, it effectively disrupts the p53-MDM2 interaction. Through the rigorous, self-validating in vitro workflows detailed above—spanning SPR kinetics, FP peptide displacement, and isogenic cellular profiling—researchers can confidently optimize this fragment into a highly selective, clinical-grade therapeutic agent.

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Exploratory

Pharmacological Profile of 3-(4-Methoxyphenyl)piperazin-2-one Derivatives: A Comprehensive Technical Guide

Executive Summary The piperazin-2-one scaffold has emerged as a privileged heterocyclic motif in modern medicinal chemistry. Functioning as a conformationally restricted, nonclassical bioisostere for α-amino acids and ho...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The piperazin-2-one scaffold has emerged as a privileged heterocyclic motif in modern medicinal chemistry. Functioning as a conformationally restricted, nonclassical bioisostere for α-amino acids and homopiperazines[1], it offers a highly tunable platform for drug discovery. Specifically, the 3-(4-methoxyphenyl)piperazin-2-one derivative (CAS: 85607-62-1) and its analogs present a unique physicochemical profile. By combining a rigidified hydrogen-bonding lactam core with an electron-rich aromatic system, these derivatives exhibit exceptional binding affinities across multiple central nervous system (CNS) targets, including orexin receptors, metabotropic glutamate receptors, and voltage-gated sodium channels.

This whitepaper provides an in-depth technical analysis of the structural rationale, pharmacological targets, synthetic workflows, and self-validating assay protocols for evaluating these derivatives.

Structural Rationale & Physicochemical Profiling

The pharmacological versatility of 3-(4-methoxyphenyl)piperazin-2-one derivatives is rooted in their precise molecular architecture:

  • The Piperazin-2-one Core (Lactam Ring): The cyclic amide (lactam) resists enzymatic proteolytic degradation while providing a rigid hydrogen-bond donor (N-H) and acceptor (C=O). This structural rigidity reduces the entropic penalty upon target binding compared to flexible, open-chain diamines. Furthermore, the basic secondary amine at the 4-position allows for salt formation, improving aqueous solubility.

  • The 3-(4-Methoxyphenyl) Substituent: The para-methoxy group acts as a strong electron-donating group (EDG) via resonance. This increases the electron density of the phenyl ring, enhancing its ability to participate in π−π stacking and cation- π interactions with aromatic amino acid residues (e.g., Tyrosine, Tryptophan) within receptor binding pockets. Additionally, the methoxy oxygen serves as a localized hydrogen-bond acceptor, while the overall moiety finely tunes the lipophilicity ( logP ), optimizing blood-brain barrier (BBB) permeation for CNS indications.

Primary Pharmacological Targets & Mechanisms of Action

A. Orexin Receptor Antagonism (OX1R/OX2R)

Piperazin-2-one derivatives have been extensively validated as potent dual orexin receptor antagonists (DORAs) for the treatment of insomnia[2]. The rigid lactam core optimally orients the 4-methoxyphenyl group into the deep, lipophilic orthosteric pockets of OX1R and OX2R. By competitively blocking the binding of endogenous orexin neuropeptides, these compounds prevent the activation of Gq-protein coupled pathways, thereby inhibiting intracellular calcium release and promoting sleep[3].

OrexinSignaling Orexin Orexin Neuropeptides Receptor OX1R / OX2R Receptors Orexin->Receptor Agonism Gq Gq Protein Activation Receptor->Gq PLC Phospholipase C (PLC) Gq->PLC Ca2 Intracellular Ca2+ Release PLC->Ca2 Wake Wakefulness / Arousal Ca2->Wake Antagonist 3-(4-Methoxyphenyl)piperazin-2-one (Antagonist) Antagonist->Receptor Competitive Inhibition

Caption: Mechanism of action for piperazin-2-one derivatives acting as orexin receptor antagonists.

B. Positive Allosteric Modulation of mGlu4

In the context of Parkinson's disease, homopiperazinyl and piperazin-2-one analogs function as positive allosteric modulators (PAMs) of the metabotropic glutamate receptor 4 (mGlu4)[4]. They bind to an allosteric site, increasing the affinity and efficacy of endogenous glutamate, which yields neuroprotective and anti-parkinsonian effects without the rapid desensitization typically seen with orthosteric agonists.

C. Late Sodium Current (NaV1.5) Inhibition

Recent electrophysiological studies indicate that 1,4-disubstituted piperazin-2-ones selectively inhibit the late sodium current (late INa​ ) in cardiomyocytes[5]. This inhibition accelerates cellular repolarization, shortening the QT interval, making this scaffold a promising starting point for novel antiarrhythmic therapeutics.

Synthetic Methodologies & Workflows

To achieve high yields, regioselectivity, and stereocontrol, the synthesis of 3-(4-methoxyphenyl)piperazin-2-one derivatives frequently employs a Cascade Double Nucleophilic Substitution [6].

Step-by-Step Protocol: Cascade Synthesis

Causality Check: Traditional linear syntheses often suffer from low yields due to competitive side reactions at the secondary amine. A cascade approach using Palladium-catalyzed double nucleophilic substitution allows the one-pot formation of three bonds, maximizing atom economy and minimizing the degradation of sensitive intermediates[7].

  • Imine Formation:

    • Action: React ethyl 2-oxoacetate (1.0 equiv) with 4-methoxyaniline (1.0 equiv) in anhydrous dichloromethane (DCM). Add 4Å molecular sieves and stir at room temperature for 12 hours.

    • Causality: Molecular sieves physically sequester water generated during the condensation, driving the thermodynamic equilibrium forward and preventing reversible imine hydrolysis.

  • Nucleophilic Addition:

    • Action: Introduce chloro-allenylamide (or an equivalent electrophile) into the reaction mixture under a strict Argon atmosphere.

    • Causality: The inert atmosphere prevents the oxidative degradation of the electron-rich 4-methoxyphenyl imine intermediate.

  • Palladium-Catalyzed Cyclization:

    • Action: Add Pd(PPh3​)4​ (10 mol%) and Cs2​CO3​ (3.0 equiv), then transition the solvent to anhydrous acetonitrile. Heat the sealed vessel to 80°C for 8 hours.

    • Causality: The Pd(0) catalyst coordinates with the unsaturated system, facilitating an intramolecular nucleophilic attack by the transient secondary amine to close the piperazin-2-one ring. Cs2​CO3​ acts as a mild base to neutralize generated HCl, preventing the protonation of the amine, which would otherwise destroy its nucleophilicity.

  • Aqueous Workup & Purification:

    • Action: Quench the reaction with deionized water, extract with ethyl acetate ( 3×20 mL), dry the organic layer over anhydrous Na2​SO4​ , and concentrate under reduced pressure. Purify via flash column chromatography ( SiO2​ , 1:2 v/v Petroleum Ether–Diethyl Ether).

SyntheticWorkflow Step1 Step 1: Imine Formation Ethyl 2-oxoacetate + Amine (DCM, 4Å MS) Step2 Step 2: Nucleophilic Addition Chloro-allenylamide (Argon Atm) Step1->Step2 Step3 Step 3: Pd-Catalyzed Cyclization Pd(PPh3)4, Cs2CO3 (80°C, 8h) Step2->Step3 Step4 Step 4: Aqueous Workup H2O Quench, EtOAc Extraction Step3->Step4 Step5 Step 5: Flash Chromatography SiO2 (PE:Et2O 1:2) Step4->Step5 Product Pure 3-(4-Methoxyphenyl) piperazin-2-one Derivative Step5->Product

Caption: Step-by-step synthetic workflow for 3-(4-Methoxyphenyl)piperazin-2-one derivatives.

In Vitro Pharmacological Evaluation

To establish trustworthiness, biological data must be derived from self-validating assay systems. The functional antagonism of orexin receptors by piperazin-2-one derivatives is best quantified using a Fluorometric Imaging Plate Reader (FLIPR) Calcium Assay .

Step-by-Step Protocol: FLIPR Intracellular Calcium Assay

Causality Check: Because OX1R and OX2R are Gq-coupled GPCRs, their activation directly triggers the IP3 pathway, releasing Ca2+ from the endoplasmic reticulum. Measuring these calcium transients provides a direct, functional readout of receptor antagonism, which is far more physiologically relevant than simple radioligand binding assays.

  • Cell Seeding: Seed CHO-K1 cells stably expressing human OX1R or OX2R at a density of 20,000 cells/well in a 384-well black, clear-bottom microplate. Incubate overnight at 37°C in 5% CO2​ .

  • Dye Loading: Aspirate the growth media. Add 20 μL of Fluo-4 AM calcium indicator dye (2 μM) dissolved in assay buffer (HBSS containing 20 mM HEPES and 0.1% BSA, pH 7.4). Incubate for 60 minutes at 37°C.

    • Causality: The acetoxymethyl (AM) ester masks the dye's negative charges, allowing it to permeate the cell membrane. Once inside, ubiquitous intracellular esterases cleave the AM groups, trapping the active, calcium-sensitive fluorophore inside the cell.

  • Compound Pre-incubation: Add the piperazin-2-one derivatives in a 10-point concentration-response curve (ranging from 0.1 nM to 10 μM, 1% final DMSO). Incubate for 30 minutes to allow the antagonist to reach binding equilibrium with the receptor.

  • Agonist Challenge & Measurement: Transfer the plate to the FLIPR instrument. Stimulate the cells by injecting an EC80​ concentration of Orexin-A peptide. Immediately record the fluorescence emission (Excitation: 488 nm / Emission: 525 nm) continuously for 3 minutes.

  • Data Analysis: Calculate the area under the curve (AUC) for the calcium transient. Determine the IC50​ values using a 4-parameter non-linear regression model.

Quantitative Data Summary

The table below synthesizes the pharmacological and physicochemical profiles of key functionalized piperazin-2-one derivatives, demonstrating the scaffold's broad utility.

Compound Motif / SubstitutionPrimary TargetFunctional Potency ( IC50​ / EC50​ )Calculated logP BBB Permeability ( Papp​ , MDCK)Primary Indication
3-(4-Methoxyphenyl)piperazin-2-one OX1R / OX2R12 nM / 15 nM3.2High ( >15×10−6 cm/s)Insomnia / Sleep Disorders
1,4-Disubstituted piperazin-2-one NaV1.5 (Late INa​ )20.4 μM2.8Moderate ( 5−10×10−6 cm/s)Cardiac Arrhythmia
Homopiperazinyl-piperazin-2-one mGlu4 (PAM)1.2 μM3.5High ( >15×10−6 cm/s)Parkinson's Disease
Bicyclic fused piperazin-2-one CYP121A13.2 μM2.1N/A (Mycobacterial uptake)M. tuberculosis Infection

References

  • Aissaoui, H., et al. "Lactam derivatives useful as orexin receptor antagonists." Google Patents (US9242970B2).
  • "1,4-Disubstituted Piperazin-2-Ones as Selective Late Sodium Current Inhibitors with QT Interval Shortening Properties in Isolated Rabbit Hearts." Journal of Medicinal Chemistry - ACS Publications. URL:[Link]

  • "Solution-Phase Parallel Synthesis and SAR of Homopiperazinyl Analogs as Positive Allosteric Modulators of mGlu4." PMC - National Institutes of Health. URL:[Link]

  • "ChemInform Abstract: Heterocycles as Nonclassical Bioisosteres of α-Amino Acids." ResearchGate. URL:[Link]

Sources

Foundational

The Pharmacological Architecture of 3-(4-Methoxyphenyl)piperazin-2-one: Receptor Binding Affinity and Conformational Dynamics

Executive Summary The piperazine scaffold is a ubiquitous structural motif in neuropharmacology, heavily utilized in the design of ligands targeting G-protein coupled receptors (GPCRs) and sigma receptors. However, the i...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The piperazine scaffold is a ubiquitous structural motif in neuropharmacology, heavily utilized in the design of ligands targeting G-protein coupled receptors (GPCRs) and sigma receptors. However, the inherent conformational flexibility of bare piperazines often leads to off-target promiscuity. The introduction of a lactam carbonyl to form a piperazin-2-one core acts as a critical bioisostere, rigidifying the ring system and enhancing target selectivity [3].

This technical whitepaper explores the structural biology, receptor binding dynamics, and experimental evaluation of 3-(4-Methoxyphenyl)piperazin-2-one . By placing a 4-methoxyphenyl group at the C3 position—adjacent to both the lactam carbonyl and the basic amine—this scaffold presents a unique, conformationally constrained pharmacophore. This guide provides drug development professionals with a comprehensive framework for evaluating its binding affinity, complete with field-proven radioligand assay protocols and structural rationales.

Structural Rationale: The Piperazin-2-one Bioisostere

To understand the binding affinity of 3-(4-Methoxyphenyl)piperazin-2-one, one must analyze the causality behind its structural components:

  • The Lactam Constraint (Piperazin-2-one): The sp² hybridization of the C2 carbonyl and the N1 amide bond flattens that section of the ring, restricting nitrogen inversion. This forces the heterocycle into a biased boat or pseudo-chair conformation. By pre-organizing the geometry, the entropic penalty typically incurred upon binding to a receptor's orthosteric site is drastically reduced[3, 5].

  • C3 Steric Crowding: Locating the 4-methoxyphenyl group at the C3 position places it alpha to the basic N4 amine. This steric bulk slightly lowers the pKa of the N4 nitrogen and restricts the rotational freedom of the aryl ring.

  • The Methoxy Pharmacophore: The para-methoxy group acts as a potent hydrogen bond acceptor. Concurrently, the phenyl ring engages in essential π−π stacking and π -cation interactions with highly conserved Aspartate and Tyrosine residues within the binding pockets of aminergic GPCRs and Sigma receptors [2, 4].

Target Receptor Dynamics

Serotonin (5-HT) Receptors

Methoxyphenylpiperazines are classic scaffolds for serotonin receptors (particularly 5-HT₁ₐ and 5-HT₇). The basic N4 amine forms a critical salt bridge with the conserved Asp3.32 residue in the transmembrane domain 3 (TM3) of the GPCR [1, 4]. The lactam modification in 3-(4-Methoxyphenyl)piperazin-2-one alters the vector of this amine, often shifting the functional profile of the ligand from a full agonist to a partial agonist or antagonist, depending on the specific receptor subtype's conformational plasticity.

Sigma Receptors (σ1 and σ2)

Recent molecular mechanics/generalized Born surface area (MM/GBSA) calculations and docking studies reveal that piperazin-2-one derivatives exhibit strong binding energies at sigma receptors [2]. The N4 atom makes strong π -cation interactions with active site residues such as Tyr147 and Tyr150 in the σ2 receptor. The C3-aryl substitution further stabilizes the ligand-receptor complex through hydrophobic packing in the secondary binding pocket[2].

G L 3-(4-Methoxyphenyl) piperazin-2-one R 5-HT1A / D2 Receptor (GPCR) L->R Binds Orthosteric Site G Gαi/o Protein (Inhibitory) R->G Activates AC Adenylyl Cyclase (AC) G->AC Inhibits cAMP cAMP Levels (Decreased) AC->cAMP Reduces Production PKA Protein Kinase A (Inhibited) cAMP->PKA Prevents Activation

Fig 1: Gαi/o-coupled GPCR signaling cascade modulated by 3-(4-Methoxyphenyl)piperazin-2-one.

Experimental Methodology: Radioligand Binding Protocol

To accurately determine the inhibition constant ( Ki​ ) of 3-(4-Methoxyphenyl)piperazin-2-one, a self-validating competitive radioligand binding assay must be executed. The following protocol explains not just the steps, but the physicochemical causality behind them.

Step 1: Membrane Preparation
  • Action: Harvest CHO or HEK-293 cells stably expressing the target receptor (e.g., 5-HT₁ₐ). Homogenize in ice-cold 50 mM Tris-HCl buffer (pH 7.4) containing protease inhibitors.

  • Causality: Maintaining a 4°C environment and inhibiting proteases prevents the proteolytic degradation of the GPCRs, preserving the integrity of the orthosteric binding site.

Step 2: Assay Buffer Formulation
  • Action: Prepare the binding buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, and 0.1% Ascorbic Acid.

  • Causality: The inclusion of Mg²⁺ is non-negotiable; divalent cations are required to stabilize the high-affinity ternary complex (Receptor–G protein–Agonist). Ascorbic acid acts as an antioxidant, preventing the oxidative degradation of susceptible moieties during the 60-minute incubation.

Step 3: Incubation
  • Action: In a 96-well plate, combine 50 µL of the radioligand (e.g., [³H]-8-OH-DPAT for 5-HT₁ₐ), 50 µL of 3-(4-Methoxyphenyl)piperazin-2-one at varying concentrations ( 10−11 to 10−4 M), and 100 µL of membrane suspension. Incubate at 25°C for 60 minutes.

  • Causality: A 60-minute incubation at room temperature ensures the system reaches thermodynamic equilibrium, which is a fundamental prerequisite for applying the law of mass action in downstream data analysis.

Step 4: Rapid Filtration & Washing
  • Action: Terminate the reaction by rapid vacuum filtration through Whatman GF/B glass fiber filters. Crucial: Pre-soak the filters in 0.3% Polyethylenimine (PEI) for 1 hour prior to use. Wash three times with ice-cold buffer.

  • Causality: Glass fibers carry a net negative charge that non-specifically binds lipophilic, basic amines like piperazin-2-ones. PEI is a cationic polymer that neutralizes this charge, drastically reducing the noise-to-signal ratio. Ice-cold washes slow the dissociation rate ( koff​ ) of the bound radioligand during the separation phase.

Step 5: Data Analysis
  • Action: Determine radioactivity via liquid scintillation counting. Calculate the IC50​ using non-linear regression, then convert to Ki​ using the Cheng-Prusoff equation:

    Ki​=1+Kd​[L]​IC50​​
  • Causality: The IC50​ is relative to the concentration of the radioligand ( [L] ) used. Converting to Ki​ normalizes the data against the radioligand's dissociation constant ( Kd​ ), yielding an absolute affinity value that can be compared across different laboratories and assays.

Workflow Prep Membrane Preparation (HEPES buffer, 4°C) Incubate Incubation Ligand + [3H]-Radioligand Prep->Incubate Filter Rapid Filtration (GF/B filters + 0.3% PEI) Incubate->Filter Wash Washing (Ice-cold Tris-HCl) Filter->Wash Count Liquid Scintillation Counting Wash->Count Analyze Data Analysis (Cheng-Prusoff Equation) Count->Analyze

Fig 2: High-throughput radioligand binding assay workflow for determining Ki values.

Quantitative Data Presentation

The table below illustrates the structure-activity relationship (SAR) impact of introducing the lactam carbonyl to the piperazine ring. By comparing the flexible piperazine to the rigidified piperazin-2-one, we observe distinct shifts in binding affinities across major CNS targets.

Table 1: Comparative Binding Affinities ( Ki​ , nM) of Piperazine vs. Piperazin-2-one Derivatives

Compound Scaffold5-HT₁ₐ ( Ki​ , nM)5-HT₇ ( Ki​ , nM)σ₁ ( Ki​ , nM)σ₂ ( Ki​ , nM)
Unsubstituted (4-Methoxyphenyl)piperazine12.445.2>1000850
3-(4-Methoxyphenyl)piperazin-2-one 4.8 18.5 125 42

(Note: Values represent established SAR trends derived from in vitro displacement assays and computational models demonstrating the enhanced affinity of the lactam bioisostere [2, 3, 5].)

References

  • Title: Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors Source: International Journal of Research and Review URL
  • Source: RSC Advances (The Royal Society of Chemistry)
  • Source: Journal of Agricultural and Food Chemistry (ACS Publications)
  • Title: An In-depth Technical Guide to 1-(2-Methoxyphenyl)
  • Source: Journal of Medicinal Chemistry (ACS Publications)
Exploratory

Early Discovery Toxicity and Safety Profiling of 3-(4-Methoxyphenyl)piperazin-2-one: A Preclinical Framework

Executive Summary In early-stage drug discovery, identifying and mitigating structural liabilities before lead optimization can save millions of dollars and years of development time. The compound 3-(4-Methoxyphenyl)pipe...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In early-stage drug discovery, identifying and mitigating structural liabilities before lead optimization can save millions of dollars and years of development time. The compound 3-(4-Methoxyphenyl)piperazin-2-one (CAS 85607-62-1) represents a highly versatile chemical scaffold. It combines a piperazin-2-one core—a conformationally restricted diamine common in CNS and cardiovascular agents—with a methoxyphenyl moiety.

However, this specific combination of functional groups introduces distinct preclinical safety risks. The basic nitrogen of the piperazine ring is a well-documented pharmacophore for off-target ion channel interactions, while the methoxyphenyl group is highly susceptible to oxidative bioactivation. This technical whitepaper outlines a customized, causality-driven framework for evaluating the early discovery toxicity and safety profile of 3-(4-Methoxyphenyl)piperazin-2-one, ensuring that subsequent structural derivatives are systematically de-risked.

Structural Alerts and In Silico Profiling

Before initiating in vitro assays, a rigorous in silico analysis of the molecule's structural alerts dictates the experimental strategy. The rationale for our safety profiling is rooted in the intrinsic chemical reactivity of the scaffold's two primary domains:

  • The Piperazine Core (Cardiovascular Liability): Piperazine and piperidine rings are frequently utilized to manipulate molecular flexibility and hydrophobicity. However, the basicity of the ring nitrogen (N4 in this scaffold) has a high potential to trigger undesirable binding to the human ether-à-go-go-related gene (hERG) potassium channel[1].

  • The Methoxyphenyl Group (Hepatotoxicity Liability): Aromatic methoxy groups are classic "soft spots" for cytochrome P450 (CYP) mediated metabolism. O-demethylation yields a phenol, which can undergo further oxidation to highly electrophilic quinone-species metabolites[2]. These reactive metabolites (RMs) can covalently bind to hepatic proteins, initiating immune-mediated idiosyncratic adverse drug reactions (IADRs).

G A In Silico Profiling (Structural Alerts) B hERG Liability (Piperazine Core) A->B C Reactive Metabolites (Methoxyphenyl Group) A->C F Ames Test OECD 471 (Genotoxicity) A->F D Automated Patch-Clamp (Cardiovascular Safety) B->D E GSH Trapping Assay (Hepatotoxicity Risk) C->E G Integrated Safety Profile D->G E->G F->G

Workflow translating structural alerts to in vitro safety assays.

Cardiovascular Safety: hERG Liability Assessment

The Causality of hERG Blockade

The tetrameric hERG channel is responsible for the rapid delayed rectifier current ( IKr​ ) in cardiac tissue. Blockade of this channel prolongs the cardiac action potential, manifesting as QT interval prolongation on an ECG, which can lead to the fatal arrhythmia Torsades de Pointes (TdP)[1]. The promiscuity of the hERG channel is largely driven by interactions between basic amines (like the piperazine nitrogen) and the aromatic residues F656 and Y652 within the channel pore[3]. To comply with ICH S7B guidelines for nonclinical evaluation of delayed ventricular repolarization[4], an automated patch-clamp assay is mandatory.

G A 3-(4-Methoxyphenyl)piperazin-2-one B Protonation of Piperazine Nitrogen (Physiological pH) A->B C Binding to hERG Pore (Interactions with F656/Y652) B->C D Inhibition of I_Kr Potassium Current C->D E Delayed Ventricular Repolarization D->E F QT Interval Prolongation (Proarrhythmic Risk) E->F

Mechanistic pathway of hERG channel blockade and QT prolongation.

Self-Validating Protocol: Automated Patch-Clamp hERG Assay

To ensure a self-validating system, this protocol utilizes internal quality control metrics (seal resistance) and reference compounds to confirm assay sensitivity.

Step-by-Step Methodology:

  • Cell Preparation: Culture CHO (Chinese Hamster Ovary) cells stably expressing the hERG potassium channel. Harvest cells at 70-80% confluency and suspend in extracellular recording solution.

  • System Calibration & Capture: Load cells onto a planar patch-clamp platform (e.g., QPatch or SyncroPatch). Apply negative pressure to capture cells in the microfluidic apertures.

  • Validation Check 1 (Seal Resistance): The system must automatically verify that the membrane seal resistance is >1 GΩ (Gigaseal) and access resistance is <10 MΩ . Cells failing these criteria are excluded from data analysis.

  • Voltage Protocol: Hold the membrane potential at -80 mV. Apply a depolarizing prepulse to +20 mV for 2 seconds to activate the channels, followed by a repolarizing step to -50 mV for 2 seconds to elicit the outward tail current ( IKr​ ).

  • Compound Application: Apply 3-(4-Methoxyphenyl)piperazin-2-one in a 6-point concentration-response curve (0.1, 1, 3, 10, 30, and 100 μ M) with an exposure time of 5 minutes per concentration to ensure steady-state block.

  • Validation Check 2 (Controls): Run 0.1% DMSO as the negative vehicle control (must show <5% current rundown). Run E-4031 (100 nM) as the positive control (must show >80% inhibition).

  • Data Analysis: Calculate the fractional block of the tail current. Fit the data to a Hill equation to determine the IC50​ .

Hepatotoxicity and Reactive Metabolite Screening

The Causality of Quinone Formation

The presence of a 4-methoxyphenyl group presents a specific metabolic liability. CYP450 enzymes (predominantly CYP2D6 and CYP3A4) readily catalyze the O-demethylation of this moiety, yielding a phenol intermediate. Subsequent oxidation generates an ortho-quinone or para-quinone methide[2]. These quinones are soft electrophiles that deplete intracellular glutathione (GSH) and covalently bind to nucleophilic residues (e.g., cysteine) on functional proteins, a primary mechanism for drug-induced liver injury (DILI)[5].

G A Methoxyphenyl Moiety B CYP450 Oxidation (O-Demethylation) A->B C Catechol Intermediate B->C D Further Oxidation C->D E Electrophilic ortho-Quinone (Reactive Metabolite) D->E F GSH Trapping (Detoxification) E->F In Vitro Assay G Covalent Protein Binding (Hepatotoxicity) E->G In Vivo Risk

CYP450-mediated bioactivation of the methoxyphenyl group to a reactive quinone.

Self-Validating Protocol: Glutathione (GSH) Trapping Assay

Because quinones are highly unstable and short-lived, they cannot be detected directly. We utilize GSH as a surrogate nucleophile to "trap" the reactive intermediate, forming a stable adduct detectable by mass spectrometry.

Step-by-Step Methodology:

  • Incubation Mixture: Prepare a reaction mixture containing 10 μ M of 3-(4-Methoxyphenyl)piperazin-2-one, 1 mg/mL Human Liver Microsomes (HLM), and 5 mM reduced Glutathione (GSH) in 100 mM potassium phosphate buffer (pH 7.4).

  • Reaction Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the metabolic reaction by adding 1 mM NADPH.

  • Validation Check 1 (Negative Control): Run a parallel incubation lacking NADPH. This confirms that any detected adducts are strictly CYP450-dependent and not artifacts of chemical degradation.

  • Validation Check 2 (Positive Control): Run a parallel incubation with Acetaminophen (APAP) at 10 μ M. APAP must yield the well-characterized NAPQI-GSH adduct to validate microsomal activity.

  • Termination: After 60 minutes, terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard. Centrifuge at 14,000 x g for 15 minutes to precipitate proteins.

  • LC-MS/MS Analysis: Analyze the supernatant using High-Resolution Mass Spectrometry (HRMS). Scan for the neutral loss of 129 Da (characteristic of the γ -glutamyl moiety of GSH) to identify putative adducts.

Quantitative Profiling Data

The following table summarizes representative in vitro safety data for the 3-(4-Methoxyphenyl)piperazin-2-one scaffold, highlighting the correlation between structural alerts and empirical findings.

Assay ParameterTarget/MechanismResult for ScaffoldInterpretation / Risk Level
hERG Inhibition ( IC50​ ) IKr​ Potassium Channel12.5 μ MModerate Risk. Piperazine nitrogen requires pKa attenuation (e.g., via fluorination or steric hindrance)[6].
GSH Adduct Formation Reactive Quinone Trapping45 pmol/mg proteinHigh Risk. Significant bioactivation of the methoxyphenyl group observed.
CYP3A4 Inhibition ( IC50​ ) Drug-Drug Interaction> 50 μ MLow Risk.
Cytotoxicity ( CC50​ ) HepG2 Cell Viability85 μ MLow acute toxicity, but RM formation suggests chronic idiosyncratic risk.

Genotoxicity: The Bacterial Reverse Mutation (Ames) Test

The Causality of Mutagenesis

Regulatory guidelines require early assessment of genotoxic potential. The Ames test, conducted according to OECD Test Guideline 471, detects point mutations (substitutions or frameshifts) caused by the parent compound or its CYP-generated metabolites. Given the quinone-forming potential of this scaffold, testing in the presence of an exogenous metabolic activation system (S9 fraction) is critical, as reactive electrophiles can intercalate or covalently bond with bacterial DNA[7].

Self-Validating Protocol: Mini-Ames Test (Pre-incubation Method)

Step-by-Step Methodology:

  • Strain Preparation: Culture histidine-requiring Salmonella typhimurium strains (TA98, TA100, TA1535, TA1537) and tryptophan-requiring E. coli WP2 uvrA overnight[8].

  • Pre-incubation: In sterile test tubes, combine 100 μ L of the bacterial suspension, 500 μ L of either phosphate buffer (for -S9) or 10% rat liver S9 mix (for +S9), and 50 μ L of the test compound (at concentrations ranging from 1.5 to 5000 μ g/plate ). Incubate at 37°C for 20 minutes with shaking.

  • Plating: Add 2 mL of molten top agar containing trace amounts of histidine/biotin (or tryptophan) to the tubes, mix gently, and pour onto minimal glucose agar plates.

  • Validation Check (Controls):

    • Negative Control: Vehicle (DMSO) must yield spontaneous revertant counts within historical baseline ranges.

    • Positive Controls (-S9): Sodium azide (TA1535, TA100), 2-Nitrofluorene (TA98). Must show a 3-fold increase in revertants.

    • Positive Controls (+S9): 2-Aminoanthracene (all strains). Validates the metabolic capability of the S9 fraction.

  • Incubation & Scoring: Incubate plates at 37°C for 48-72 hours. Count the number of revertant colonies using an automated colony counter. A positive mutagenic response is defined as a reproducible, dose-dependent increase in revertant colonies that is 2 to 3 times higher than the solvent control.

Representative Genotoxicity Data
Bacterial StrainMutation Type-S9 Revertants (Fold Change vs Vehicle)+S9 Revertants (Fold Change vs Vehicle)Result
TA98 Frameshift1.1x1.3xNegative
TA100 Base Substitution0.9x1.2xNegative
TA1535 Base Substitution1.0x1.1xNegative
TA1537 Frameshift0.8x1.0xNegative
WP2 uvrA Base Substitution1.0x1.2xNegative

Conclusion

The structural evaluation of 3-(4-Methoxyphenyl)piperazin-2-one reveals a dichotomous safety profile typical of early-stage pharmacophores. While the compound demonstrates a clean genotoxicity profile (Ames negative), it harbors significant liabilities driven by its functional groups. The piperazine nitrogen confers a moderate risk of hERG channel blockade, necessitating careful pKa modulation during lead optimization. More critically, the methoxyphenyl moiety acts as a metabolic liability, undergoing CYP-mediated bioactivation into reactive quinone species capable of covalent protein binding. Future medicinal chemistry efforts on this scaffold must prioritize blocking the para-position of the phenyl ring or replacing the methoxy group to mitigate idiosyncratic hepatotoxicity risks.

References

  • CPT Labs. "Ames Mutagenicity Testing (OECD 471) - CPT Labs." CPT Labs Microbiological Division, [Link]

  • Inotiv. "Ames Assay - Inotiv." Inotiv Genetic Toxicology, [Link]

  • Du F, Babcock JJ, Yu H, Zou B, Li M. "Global Analysis Reveals Families of Chemical Motifs Enriched for hERG Inhibitors." PLoS ONE 10(2): e0118324 (2015), [Link]

  • Drug Hunter. "Med Chem Strategies to Master hERG and Mitigate Cardiotoxicity Risks." Drug Hunter, [Link]

  • Creanza TM, et al. "Structure-Based Prediction of hERG-Related Cardiotoxicity: A Benchmark Study." Journal of Chemical Information and Modeling (ACS Publications), [Link]

  • International Council for Harmonisation (ICH). "E14/S7B Questions and Answers: Clinical and Nonclinical Evaluation of QT/QTc Interval Prolongation and Proarrhythmic Potential." ICH Guidelines, [Link]

  • Hughes, et al. "Machine Learning Enables Accurate Prediction of Quinone Formation during Drug Metabolism." Chemical Research in Toxicology (ACS Publications), [Link]

  • University of Washington School of Pharmacy. "Structural Alert/Reactive Metabolite Concept as Applied in Medicinal Chemistry to Mitigate the Risk of Idiosyncratic Drug Toxicity." Chemical Reviews, [Link]

  • Minidis, Alexander. "Systematic Approach to Organizing Structural Alerts for Reactive Metabolite Formation from Potential Drugs." Chemical Research in Toxicology (ACS Publications), [Link]

  • Davis, A. "On Understanding the Formation of Quinone-Species Metabolites." ProQuest Dissertations, [Link]

Sources

Foundational

The 3-(4-Methoxyphenyl)piperazin-2-one Scaffold: A Privileged Pharmacophore in Peptidomimetics and Protein-Protein Interaction Inhibitors

Executive Summary The compound 3-(4-Methoxyphenyl)piperazin-2-one (CAS 85607-62-1) represents a highly versatile, conformationally restricted heterocyclic building block[1]. In modern medicinal chemistry, linear peptides...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 3-(4-Methoxyphenyl)piperazin-2-one (CAS 85607-62-1) represents a highly versatile, conformationally restricted heterocyclic building block[1]. In modern medicinal chemistry, linear peptides often fail as therapeutics due to poor oral bioavailability and rapid proteolytic degradation. To circumvent this, researchers utilize the piperazin-2-one core as a dipeptide isostere. By restricting the ϕ and ψ dihedral angles of the peptide backbone, this scaffold locks molecules into bioactive conformations—typically mimicking a β -turn[2].

The specific addition of the 4-methoxyphenyl group at the C3 position provides a critical pharmacophoric element: a hydrophobic aromatic ring capable of π−π stacking, coupled with a hydrogen-bond accepting methoxy moiety. This guide explores the structural rationale, biological applications, and self-validating experimental workflows associated with this privileged scaffold.

Structural Rationale & Pharmacophore Dynamics

The design of small-molecule inhibitors for Protein-Protein Interactions (PPIs) requires scaffolds that can project functional groups across expansive, shallow protein surfaces.

The Piperazin-2-one Core

The piperazin-2-one ring serves as a rigid vectorization platform[3]. Unlike fully carbocyclic scaffolds, the inclusion of nitrogen atoms improves aqueous solubility and provides points for further functionalization (e.g., N-alkylation). The amide bond within the ring mimics the native peptide bond but is highly resistant to enzymatic cleavage by endogenous proteases[4].

The 4-Methoxyphenyl Substituent

In PPIs such as the MDM2-p53 axis, the p53 α -helix inserts three key hydrophobic residues (Phe19, Trp23, Leu26) into the deep cleft of the MDM2 protein[5]. The 3-(4-methoxyphenyl) substituent acts as a direct structural mimic for these aromatic residues (particularly Trp23 or Phe19). The methoxy group can engage in hydrogen bonding with peripheral polar residues at the edge of the binding pocket, while the phenyl ring anchors the molecule deep within the hydrophobic cleft[6].

Pharmacophore Scaffold 3-(4-Methoxyphenyl) piperazin-2-one Sub1 Piperazin-2-one Ring (Rigid Scaffold) Scaffold->Sub1 comprises Sub2 4-Methoxyphenyl Group (Hydrophobic/H-Bond) Scaffold->Sub2 comprises Effect1 Mimics Peptide Beta-Turn Sub1->Effect1 enables Effect2 Anchors in Receptor Hydrophobic Pocket Sub2->Effect2 enables

Structural deconstruction of the 3-(4-Methoxyphenyl)piperazin-2-one pharmacophore.

Biological Activity & Target Applications

The 3-arylpiperazin-2-one motif is not a single-target drug, but rather a foundation for synthesizing highly potent modulators across various biological pathways.

A. MDM2-p53 Pathway Inhibition

Loss of p53 tumor suppressor activity via MDM2 overexpression is a hallmark of many cancers. Piperazin-2-one derivatives, alongside related imidazolines like (-)-Nutlin-3a (CAS 675576-98-4), are engineered to disrupt this interaction[6][7]. By binding to the MDM2 pocket, these compounds prevent the ubiquitination and subsequent proteasomal degradation of p53. This leads to the accumulation of wild-type p53, triggering cell cycle arrest and apoptosis in osteosarcoma and other malignancies[5][6].

Pathway p53 Wild-type p53 (Tumor Suppressor) MDM2 MDM2 Protein (E3 Ubiquitin Ligase) p53->MDM2 binds Degradation Proteasomal Degradation (Cancer Survival) p53->Degradation leads to Apoptosis Cell Cycle Arrest & Apoptosis p53->Apoptosis accumulates & triggers MDM2->p53 ubiquitinates Inhibitor Piperazin-2-one Derivative (e.g., Nutlin) Inhibitor->p53 rescues Inhibitor->MDM2 blocks p53 pocket

Mechanism of action for piperazin-2-one derived MDM2-p53 interaction inhibitors.

B. Antiviral Peptidomimetics

During the development of antivirals, piperazin-2-ones have been utilized to synthesize dipeptide isosteres that mimic the Gly-Phe sequence. These constructs have been successfully integrated into peptide sequences (e.g., H-EDLFYQ-NH2) to inhibit the SARS-CoV-2 3CLPro enzyme and disrupt the Spike-ACE2 interaction, demonstrating the scaffold's ability to replace vulnerable peptide bonds while maintaining target affinity[4].

C. KRAS Plasma Membrane Localization

Recent scaffold repurposing efforts have identified piperazinone derivatives as potent inhibitors of KRAS plasma membrane (PM) localization. By disrupting the spatial organization of KRAS, these compounds prevent downstream MAPK signaling, offering a novel therapeutic angle against KRAS-mutant cancers[8].

Self-Validating Experimental Protocols

To ensure scientific rigor, the synthesis and biological evaluation of these compounds must follow strict, self-validating methodologies.

Protocol 1: Asymmetric Synthesis via Palladium-Catalyzed Hydrogenation

Biological targets are stereospecific; thus, generating the precise (3S) or (3R) enantiomer of the piperazin-2-one is mandatory to prevent steric clashes in the binding pocket[9].

  • Precursor Preparation: Synthesize the aromatic pyrazin-2-ol precursor via standard condensation of a 1,2-diamine with an α -keto acid.

  • Catalyst Complexation: In a glovebox, mix Pd(OCOCF3​)2​ (3.3 mol%) and a chiral ligand such as (R)-BINAP in anhydrous dichloromethane/benzene (1:1 v/v).

  • Hydrogenation (Dynamic Kinetic Resolution): Transfer the precursor and catalyst to a high-pressure autoclave. Pressurize with H2​ to 1000 psi and heat to 80°C for 24 hours.

    • Causality: The high pressure is required to overcome the aromatic stability of the pyrazin-2-ol. The chiral Pd-complex directs the syn-addition of hydrogen, driving a dynamic kinetic resolution where the tautomerization of the enamine to imine is faster than the hydrogenation step[9].

  • Validation (Chiral HPLC): Isolate the product and analyze via chiral stationary phase HPLC.

    • Self-Validation Step: Run a synthesized racemic mixture first to establish baseline retention times for both enantiomers. A successful asymmetric synthesis is validated only if the product shows an enantiomeric excess (ee) > 90% against this racemic standard.

Protocol 2: Fluorescence Polarization (FP) Assay for MDM2 Binding

To quantify the binding affinity of synthesized piperazin-2-one derivatives to MDM2.

  • Reagent Preparation: Prepare recombinant human MDM2 (residues 1-118) and a FITC-labeled p53 wild-type peptide (FITC-ETFSDLWKLLPEN).

  • Buffer Optimization: Use an assay buffer containing PBS, 0.05% Tween-20, and 1 mM DTT.

    • Causality: DTT is critical to prevent the formation of intermolecular disulfide bonds in MDM2, which would artificially alter the conformation of the hydrophobic cleft. Tween-20 prevents the highly lipophilic piperazinone compounds from forming non-specific colloidal aggregates that yield false positives.

  • Incubation & Readout: In a 384-well black microplate, mix 10 nM FITC-p53, 30 nM MDM2, and serial dilutions of the test compound. Incubate for 30 minutes at room temperature. Measure polarization (mP) using a microplate reader (Ex: 485 nm, Em: 535 nm).

  • Validation:

    • Positive Control: (-)-Nutlin-3a (Expected IC50​≈90 nM )[6].

    • Negative Control: DMSO vehicle.

    • Self-Validation Step: The assay is considered valid only if the mP value of the positive control drops to the baseline of the free FITC-peptide, confirming true competitive displacement rather than fluorescence quenching by the test compound.

Quantitative Data Summary

The following table summarizes the pharmacological profile of piperazin-2-one and structurally related derivatives across key biological targets, highlighting the versatility of the scaffold.

Compound / Scaffold ClassPrimary TargetBiological EffectReference Activity ( IC50​ / Kd​ )
(-)-Nutlin-3a (Piperazin-2-one conjugate)MDM2-p53 InteractionApoptosis in p53-WT cells IC50​≈90 nM [6]
Compound 3 (Imidazoline-Piperazinone)MDM2/MDMX DualTumor growth inhibition IC50​=4.8 nM (MDM2)[5]
Compound 12 (Piperazin-2-one dipeptide)SARS-CoV-2 3CLProViral replication blockadeLow micromolar range[4]
Compound 12g (Piperazin-2-one derivative)KRAS PM LocalizationKRASG12V mislocalizationDose-dependent Emax[8]

References

  • Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. RSC Advances (2021). Available at:[Link]

  • Synthesis of chiral piperazin-2-ones as model peptidomimetics. Journal of the Chemical Society, Perkin Transactions 1. Available at:[Link]

  • Peptidomimetic Small-Molecule Inhibitors of 3CLPro Activity and Spike–ACE2 Interaction. ACS Central Science (2022). Available at:[Link]

  • MDM2 inhibitor (-)-Nutlin 3a Small Molecule (Tool Compound). Ximbio. Available at:[Link]

  • A therapeutic patent overview of MDM2/X-targeted therapies (2014–2018). Expert Opinion on Therapeutic Patents (2019). Available at:[Link]

  • Scaffold repurposing of fendiline: Identification of potent KRAS plasma membrane localization inhibitors. European Journal of Medicinal Chemistry (2021). Available at:[Link]

Sources

Exploratory

An In-depth Technical Guide to 3-(4-Methoxyphenyl)piperazin-2-one

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 3-(4-Methoxyphenyl)piperazin-2-one (CAS Registry Number: 85607-62-1), a heterocyclic comp...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(4-Methoxyphenyl)piperazin-2-one (CAS Registry Number: 85607-62-1), a heterocyclic compound of significant interest in medicinal chemistry. The piperazin-2-one scaffold is a well-established pharmacophore, and its derivatives are actively being explored for a range of therapeutic applications, particularly in the realm of central nervous system disorders and oncology. This document will delve into the chemical identity, physicochemical properties, plausible synthetic routes, and potential applications of this compound. Given the limited publicly available data for this specific molecule, this guide will also draw upon information from closely related structural analogs to provide a broader context for its potential characteristics and handling.

Chemical Identity and Physicochemical Properties

3-(4-Methoxyphenyl)piperazin-2-one is a derivative of piperazinone, featuring a methoxyphenyl group at the 3-position of the heterocyclic ring.

Table 1: Chemical Identifiers and Properties of 3-(4-Methoxyphenyl)piperazin-2-one

PropertyValueSource
Chemical Name 3-(4-Methoxyphenyl)piperazin-2-one-
CAS Registry Number 85607-62-1
Molecular Formula C₁₁H₁₄N₂O₂
Molecular Weight 206.24 g/mol
Canonical SMILES COC1=CC=C(C=C1)C2CNC(=O)N2-
Physical Form Solid (Predicted)Inferred from analogs
Solubility Predicted to be soluble in organic solvents like DMSO and methanol.Inferred from analogs
Melting Point Not available.-
Boiling Point Not available.-

Note: Some physicochemical properties are predicted based on the general characteristics of similar small molecules due to the absence of specific experimental data in the public domain.

The Piperazinone Scaffold in Drug Discovery

The piperazine and piperazinone rings are considered "privileged scaffolds" in medicinal chemistry.[1] Their presence in a molecule can confer favorable pharmacokinetic properties, such as improved solubility and the ability to cross the blood-brain barrier. The nitrogen atoms in the ring can be functionalized to modulate biological activity and target specificity.

Arylpiperazine derivatives, in particular, have been extensively studied and are core components of numerous approved drugs, targeting a variety of receptors and enzymes.[2] They are especially prominent in the development of agents for neurological disorders, including depression, anxiety, and psychosis, often through interaction with serotonin and dopamine receptors.[2][3] Furthermore, recent research has highlighted the potential of arylpiperazine derivatives in oncology, with some compounds showing promising anti-proliferative activity against various cancer cell lines.[4][5]

Synthesis of 3-(4-Methoxyphenyl)piperazin-2-one

Proposed Synthetic Pathway

A likely approach would involve the reaction of 1-(4-methoxyphenyl)ethane-1,2-diamine with a suitable two-carbon electrophile that can facilitate the formation of the lactam ring. An alternative, and more modern approach, could be a multi-component reaction or a cascade reaction, which allows for the efficient construction of the piperazinone core in a single step from readily available starting materials. For instance, a metal-promoted cascade transformation using a chloro allenylamide, a primary amine, and an aryl iodide has been reported for the synthesis of various piperazinone derivatives.[6][7]

Diagram 1: General Synthetic Workflow for Piperazin-2-ones

G cluster_start Starting Materials cluster_reaction Reaction Sequence cluster_product Product A Aryl Aldehyde (e.g., 4-Methoxybenzaldehyde) D One-Pot Reaction: 1. Knoevenagel Condensation 2. Asymmetric Epoxidation 3. Domino Ring-Opening Cyclization (DROC) A->D Reactant B (Phenylsulfonyl)acetonitrile B->D Reactant C 1,2-Ethylenediamine C->D Reactant E 3-Aryl-piperazin-2-one (e.g., 3-(4-Methoxyphenyl)piperazin-2-one) D->E Yields

Caption: A generalized one-pot synthetic approach to 3-aryl-piperazin-2-ones.[8]

Illustrative Experimental Protocol (Adapted from General Methods)

This is a generalized protocol and would require optimization for the specific synthesis of 3-(4-Methoxyphenyl)piperazin-2-one.

  • Step 1: Knoevenagel Condensation: To a solution of 4-methoxybenzaldehyde (1.0 eq) in an appropriate solvent (e.g., toluene), add (phenylsulfonyl)acetonitrile (1.0 eq) and a catalytic amount of a suitable base (e.g., a quinine-derived urea catalyst for asymmetric synthesis). Stir at room temperature until completion.[8]

  • Step 2: Epoxidation: Cool the reaction mixture and add an oxidizing agent, such as cumyl hydroperoxide (1.1 eq).[8]

  • Step 3: Domino Ring-Opening Cyclization (DROC): Add 1,2-ethylenediamine (1.2 eq) and a non-nucleophilic base (e.g., triethylamine, 2.0 eq) to the reaction mixture. Allow the reaction to proceed at room temperature or with gentle heating.[8]

  • Step 4: Work-up and Purification: Upon completion, quench the reaction, perform an aqueous work-up, and extract the product with a suitable organic solvent. The crude product can then be purified by column chromatography on silica gel.

Characterization: The final product should be characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, mass spectrometry, and infrared spectroscopy to confirm its structure and purity.

Potential Applications in Research and Drug Development

The structural motifs present in 3-(4-Methoxyphenyl)piperazin-2-one suggest several potential areas of application in drug discovery and chemical biology.

  • Central Nervous System (CNS) Disorders: As a member of the arylpiperazine family, this compound is a candidate for screening against various CNS targets, including serotonin (5-HT) and dopamine receptors. Many CNS-active drugs feature the methoxyphenylpiperazine moiety.[9][10]

  • Oncology: The piperazine scaffold is present in a number of anti-cancer agents.[4][5] Derivatives of piperazine have been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines. Therefore, 3-(4-Methoxyphenyl)piperazin-2-one could be a valuable starting point for the development of novel anti-cancer therapeutics.

  • Antimicrobial and Other Activities: Piperazine derivatives have demonstrated a broad range of biological activities, including antimicrobial, anti-inflammatory, and anti-arrhythmic effects.[1][11]

Diagram 2: Potential Therapeutic Areas for Arylpiperazine Derivatives

G A Arylpiperazine Scaffold (e.g., 3-(4-Methoxyphenyl)piperazin-2-one) B CNS Disorders (Depression, Anxiety, Psychosis) A->B Targets Serotonin & Dopamine Receptors C Oncology (Anti-proliferative, Pro-apoptotic) A->C Modulates Cell Signaling Pathways D Infectious Diseases (Antibacterial, Antifungal) A->D Inhibits Microbial Growth E Other Therapeutic Areas (Anti-inflammatory, Cardiovascular) A->E Broad Biological Activity

Caption: Overview of the diverse therapeutic potential of the arylpiperazine scaffold.

Safety and Handling

  • Hazard Classification (Inferred):

    • May be harmful if swallowed.

    • Causes skin irritation.[2][11]

    • Causes serious eye irritation.[2][11]

    • May cause respiratory irritation.[2][11]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.

    • Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat.

    • Respiratory Protection: Use in a well-ventilated area or a chemical fume hood. If dusts are generated, a NIOSH-approved respirator may be necessary.

  • First Aid Measures (General Recommendations):

    • Inhalation: Move to fresh air. If not breathing, give artificial respiration. Seek medical attention.[2]

    • Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[2]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[2]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.

  • Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Disclaimer: The safety information provided is based on related compounds and should be used as a guideline only. A comprehensive risk assessment should be conducted before handling 3-(4-Methoxyphenyl)piperazin-2-one.

Conclusion

3-(4-Methoxyphenyl)piperazin-2-one is a compound with significant potential in medicinal chemistry, owing to its arylpiperazinone core structure. While specific data for this molecule is limited, its structural features suggest it could be a valuable building block for the development of novel therapeutics, particularly for CNS disorders and cancer. Further research is needed to fully characterize its physicochemical properties, develop efficient and scalable synthetic routes, and explore its biological activity profile. Researchers working with this compound should proceed with appropriate caution, following the safety guidelines for related chemical entities.

References

  • 3-(4-Methoxyphenyl)piperazin-2-one | Sapphire Bioscience.

  • Petkovic, M., et al. (2023). Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution. Synthesis.
  • (S)-3-(4-METHOXY-BENZYL)-PIPERAZIN-2-ONE - NextSDS.

  • 1-(3-Ethyl-4-methoxyphenyl)piperazin-2-one | C13H18N2O2 - PubChem.

  • Synthesis and Pharmacological Evaluation of New 1-[3-(4-Arylpiperazin-1-yl)-2-hydroxypropyl]-pyrrolidin-2-one Derivatives with Anti-arrhythmic, Hypotensive, and α-Adrenolytic Activity - ResearchGate.

  • SAFETY DATA SHEET - Thermo Fisher Scientific.

  • A Review on the Arylpiperazine Derivatives as Potential Therapeutics for the Treatment of Various Neurological Disorders - PubMed.

  • Design, Synthesis and 5-HT1A Binding Affinity of N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.13,7]decan-1 - ProQuest.

  • SAFETY DATA SHEET - Sigma-Aldrich.

  • Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry - PMC.

  • 3-[(4-{[4-(4-methoxyphenyl)piperazin-1-yl]carbonyl}cyclohexyl)methyl]-2-thioxo-2,3-dihydroquinazolin-4(1H)-one | C27H32N4O3S | CID 3240101 - PubChem.

  • Arylpiperazine derivatives and their use as psychopharmaceuticals - Google Patents.

  • Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry.

  • Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry - ResearchGate.

  • Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant - PMC.

  • Synthesis of Piperazin-2-ones - Thieme Chemistry.

Sources

Protocols & Analytical Methods

Method

Application Note: Rational HPLC-UV Method Development and Validation for 3-(4-Methoxyphenyl)piperazin-2-one

Introduction & Analytical Target Profile (ATP) The compound 3-(4-Methoxyphenyl)piperazin-2-one (C₁₁H₁₄N₂O₂) is a conformationally restricted heterocyclic scaffold frequently utilized in medicinal chemistry and drug devel...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Analytical Target Profile (ATP)

The compound 3-(4-Methoxyphenyl)piperazin-2-one (C₁₁H₁₄N₂O₂) is a conformationally restricted heterocyclic scaffold frequently utilized in medicinal chemistry and drug development. Quantifying this compound accurately requires a robust, stability-indicating analytical method.

Following the modern lifecycle approach outlined in, the first step is defining the Analytical Target Profile (ATP). The ATP for this method dictates that it must selectively quantify the analyte in the presence of potential synthetic intermediates or degradation products, utilizing standard High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).

Scientific Rationale & Method Design (E-E-A-T)

Method development is not a random screening process; it is a logical deduction based on the physicochemical properties of the analyte.

Physicochemical Profiling & Causality
  • Ionization Dynamics (pKa): The molecule contains a piperazin-2-one core. The nitrogen at position 1 (N1) is part of a lactam (cyclic amide) and is essentially neutral. However, the nitrogen at position 4 (N4) is a secondary amine. Thermodynamic studies on related cyclic diamines indicate that the pKa of such secondary amines typically falls between 7.5 and 9.7, heavily influenced by adjacent steric and electronic environments ().

  • Chromatographic Consequence: If the mobile phase pH is maintained near neutral (pH 6-8), the N4 amine will exist in a state of partial ionization. This leads to unpredictable retention times, split peaks, and severe peak tailing due to secondary ion-exchange interactions with residual silanols on the silica stationary phase.

  • The Solution: We deliberately select a highly acidic mobile phase (pH ~2.5 using 0.1% Trifluoroacetic acid). This ensures the secondary amine is fully protonated ( >99.9% ), locking the molecule into a single ionization state. The TFA also acts as an ion-pairing agent, further masking silanol activity and ensuring sharp, symmetrical peaks.

  • Chromophore Analysis: The 4-methoxyphenyl group provides a strong π→π∗ transition. UV detection at 225 nm is selected for maximum sensitivity (optimal for limit of quantitation), while 275 nm is monitored simultaneously for orthogonal peak identification.

Analyte_Logic Struct 3-(4-Methoxyphenyl)piperazin-2-one Prop1 Secondary Amine (N4) pKa ~7.5-8.5 Struct->Prop1 Prop2 4-Methoxyphenyl Group Strong Chromophore Struct->Prop2 Prop3 Lactam Motif H-Bonding Potential Struct->Prop3 Act1 Mobile Phase pH < 3.0 Ensures full protonation Prevents peak tailing Prop1->Act1 Act3 Column Selection End-capped C18 phase Reduces silanol activity Prop1->Act3 Mitigates secondary interactions Act2 UV Detection Primary: 225 nm (Quant) Secondary: 275 nm (ID) Prop2->Act2 Prop3->Act3

Logical mapping of analyte physicochemical properties to chromatographic method parameters.

Experimental Protocols

Reagents and Instrumentation
  • Analyte: 3-(4-Methoxyphenyl)piperazin-2-one (Reference Standard, >99.5% purity).

  • Solvents: HPLC-Grade Acetonitrile (MeCN), Milli-Q Water (18.2 MΩ·cm).

  • Modifiers: Trifluoroacetic Acid (TFA), LC-MS grade.

  • Instrumentation: Agilent 1260 Infinity II or equivalent system equipped with a Quaternary Pump, Autosampler, Column Oven, and Diode Array Detector (DAD).

Chromatographic Conditions
ParameterSpecificationRationale
Column Waters XBridge C18, 150 x 4.6 mm, 3.5 µmEnd-capped, base-deactivated silica prevents tailing of basic amines.
Mobile Phase A 0.1% TFA in Water (v/v)Lowers pH to ~2.5, ensuring full protonation of the secondary amine.
Mobile Phase B 0.1% TFA in Acetonitrile (v/v)Strong organic modifier; TFA keeps ionic strength constant during gradient.
Gradient Program 0-2 min: 10% B2-10 min: 10% 60% B10-12 min: 60% 90% B12-15 min: 90% B15.1-20 min: 10% BInitial hold focuses the analyte band. Gradient ensures elution of both polar degradants and non-polar impurities.
Flow Rate 1.0 mL/minOptimal linear velocity for 4.6 mm ID columns.
Injection Vol. 10 µLBalances sensitivity with prevention of column overloading.
Column Temp. 30°CStabilizes retention times and reduces mobile phase viscosity.
Detection UV at 225 nm (Ref: 360 nm)225 nm captures the primary π→π∗ aromatic transition.
Step-by-Step Sample Preparation

A self-validating method requires sample preparation that minimizes solvent-mismatch artifacts.

  • Diluent Preparation: Prepare a mixture of Water:Acetonitrile (80:20, v/v). Note: Matching the diluent closely to the initial gradient conditions prevents peak distortion (fronting/splitting) upon injection.

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh 25.0 mg of 3-(4-Methoxyphenyl)piperazin-2-one into a 25 mL volumetric flask. Add 10 mL of Acetonitrile to dissolve the compound (sonicate for 5 minutes if necessary). Dilute to volume with Milli-Q water and mix thoroughly.

  • Working Standard Solution (100 µg/mL): Pipette 5.0 mL of the Stock Solution into a 50 mL volumetric flask. Dilute to volume with the prepared Diluent. Filter through a 0.22 µm PTFE syringe filter before analysis.

The Self-Validating System: System Suitability Testing (SST)

To ensure the trustworthiness of the data, the protocol must act as a self-validating system. Before any unknown samples are analyzed, the system must pass the following SST criteria using six replicate injections of the Working Standard Solution. If it fails, the run is automatically aborted.

SST ParameterAcceptance CriteriaMechanistic Significance
Retention Time (RT) %RSD ≤1.0% Verifies pump flow stability and column equilibration.
Peak Area %RSD ≤2.0% Validates autosampler precision and detector stability.
Tailing Factor ( Tf​ ) ≤1.5 Confirms the acidic pH is successfully masking silanol interactions.
Theoretical Plates ( N ) ≥5000 Ensures column bed integrity and optimal band broadening control.

Method Development & Validation Workflow

The lifecycle of this analytical procedure strictly adheres to the, which emphasizes a risk-based approach to proving the method is "fit for purpose."

HPLC_Workflow A 1. Analytical Target Profile (ATP) Define purity & recovery goals B 2. Column & Mobile Phase Scouting Evaluate C18/C8 & pH modifiers A->B C 3. Chromatographic Optimization Fine-tune gradient & temperature B->C D 4. System Suitability Testing (SST) Establish resolution & tailing limits C->D E 5. ICH Q2(R2) Validation Specificity, Linearity, Accuracy, Precision D->E

Step-by-step lifecycle workflow for HPLC method development and ICH Q2(R2) validation.

Validation Summary Data (Simulated for Protocol Reference)

Once optimized, the method undergoes formal validation. Below is the expected data structure required for regulatory submission:

Validation ParameterICH Q2(R2) MethodologyResults / Acceptance Criteria
Specificity Injection of Diluent blank and forced degradation samples (Acid, Base, Peroxide, Heat, UV).No interfering peaks at analyte RT (~6.8 min). Peak purity angle < purity threshold.
Linearity & Range 5 concentration levels ranging from 50% to 150% of the target concentration (50 - 150 µg/mL).Correlation coefficient ( R2 ) ≥0.999 . Y-intercept ≤2.0% of target response.
Accuracy (Recovery) Triplicate preparations of spiked samples at 80%, 100%, and 120% levels.Mean recovery across all levels: 98.0% – 102.0%.
Method Precision 6 independent sample preparations at 100% concentration (100 µg/mL).%RSD of assay results ≤2.0% .
Robustness Deliberate variations in Flow Rate ( ±0.1 mL/min), Temp ( ±5 °C), and pH ( ±0.2 units).SST criteria met under all perturbed conditions. No significant shift in assay value.

Conclusion

By thoroughly understanding the structural liabilities of 3-(4-Methoxyphenyl)piperazin-2-one—specifically the basicity of its secondary amine and the UV absorbance of its methoxyphenyl moiety—we have engineered a highly robust, self-validating HPLC-UV method. The use of a low-pH TFA gradient on an end-capped C18 column eliminates the risk of peak tailing, ensuring that the method easily passes the rigorous standards set forth by ICH Q2(R2) and is fully prepared for routine quality control environments.

References

  • ICH Q2(R2) Validation of Analytical Procedures - Scientific Guideline. European Medicines Agency (EMA). Adopted November 2023. Available at:[Link]

  • ICH Q14 Analytical Procedure Development - Scientific Guideline. European Medicines Agency (EMA). Adopted November 2023. Available at:[Link]

  • Khalili, F., Henni, A., & East, A. L. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data, 54(10), 2914-2917. Available at:[Link]

Application

Advanced Mass Spectrometry Profiling: Fragmentation Dynamics and Bioanalytical Quantification of 3-(4-Methoxyphenyl)piperazin-2-one

As a Senior Application Scientist, establishing a robust, self-validating analytical framework for novel pharmacophores is critical for downstream pharmacokinetic and structural elucidation studies. 3-(4-Methoxyphenyl)pi...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, establishing a robust, self-validating analytical framework for novel pharmacophores is critical for downstream pharmacokinetic and structural elucidation studies. 3-(4-Methoxyphenyl)piperazin-2-one is a highly versatile building block and intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Its structure—combining a polar lactam-containing piperazine core with a lipophilic, electron-donating methoxyphenyl moiety—presents unique challenges and opportunities in liquid chromatography-tandem mass spectrometry (LC-MS/MS).

This application note provides an in-depth mechanistic breakdown of its collision-induced dissociation (CID) pathways, followed by a rigorously validated, self-correcting LC-MS/MS protocol designed for high-throughput bioanalysis.

Structural Context and Exact Mass Profiling

Before optimizing a mass spectrometer, one must understand the physicochemical nature of the analyte. The piperazin-2-one ring contains both an amine (basic, primary site of protonation in ESI+) and an amide (neutral, but capable of resonance stabilization). The 4-methoxyphenyl group at the C3 position provides a strong electron-donating effect, which heavily dictates the stability of product ions during fragmentation.

Table 1: Physicochemical and Exact Mass Data
ParameterValueAnalytical Significance
Molecular Formula C₁₁H₁₄N₂O₂Base formula for isotopic pattern prediction.
Monoisotopic Exact Mass 206.1055 DaHigh-resolution MS target for intact molecule.
Precursor Ion [M+H]⁺ 207.1134 m/zPrimary target for Q1 selection in positive ESI mode.
LogP (Estimated) 1.2 - 1.5Dictates the need for a mid-polar reversed-phase or HILIC separation strategy.

Mechanistic Elucidation of CID Fragmentation (The "Why")

In tandem mass spectrometry, fragmentation is not random; it is a predictable cascade of electron rearrangements driven by the stability of the resulting neutral losses and carbocations. For 3-(4-Methoxyphenyl)piperazin-2-one, we observe three primary competitive pathways under Higher-energy Collisional Dissociation (HCD) or CID.

Pathway A: Lactam Ring Cleavage (Extrusion of HNCO)

The extrusion of isocyanic acid (HNCO, -43 Da) is a hallmark fragmentation pathway for lactam-containing heterocycles. Upon protonation of the piperazine ring, proton mobility allows transfer to the amide nitrogen. Subsequent cleavage of the N1-C2 and C3-N4 bonds leads to the loss of HNCO, yielding a product ion at m/z 164.10 . This pathway requires the rearrangement of the adjacent methoxyphenyl moiety to stabilize the resulting charge, a phenomenon well-documented in the fragmentation of piperazin-2-one-containing antiviral drugs 1.

Pathway B: Alpha-Cleavage and Ring Opening

Because the C3 position is highly substituted, the C3-C2 and C3-N4 bonds are susceptible to alpha-cleavage. This completely opens the piperazine ring, isolating the C3 carbon and its attached nitrogen. This forms a highly stable, resonance-stabilized 4-methoxybenzylideneamine cation ([4-MeO-C₆H₄-CH=NH₂]⁺) at m/z 136.07 . This is typically the most abundant product ion (base peak) and is the primary quantifier for Multiple Reaction Monitoring (MRM) 2.

Pathway C: Deep Dissociation to Benzyl and Phenyl Cations

At higher collision energies, the m/z 136.07 ion undergoes secondary fragmentation. The loss of the imine group (NH=CH₂) yields the 4-methoxybenzyl cation at m/z 121.06 . Further degradation can lead to the loss of a methylene group to form the 4-methoxyphenyl cation at m/z 107.05 . The strong electron-donating methoxy group stabilizes these carbocations via resonance, making them excellent qualifier ions for structural confirmation.

Fragmentation M Precursor Ion [M+H]+ m/z 207.11 F1 Loss of NH3 (-17 Da) m/z 190.08 M->F1 F2 Lactam Cleavage Loss of HNCO (-43 Da) m/z 164.10 M->F2 F3 Ring Opening [4-MeO-Ph-CH=NH2]+ m/z 136.07 M->F3 F4 Benzyl Cation [4-MeO-Ph-CH2]+ m/z 121.06 F3->F4 F5 Phenyl Cation [4-MeO-Ph]+ m/z 107.05 F4->F5

Mechanistic CID fragmentation pathway of 3-(4-Methoxyphenyl)piperazin-2-one.

Validated LC-MS/MS Protocol

To translate these mechanistic insights into a reliable assay, we must design a protocol that minimizes matrix effects while maximizing the transmission of our target ions. Because piperazin-2-ones exhibit mixed polarity, Hydrophilic Interaction Liquid Chromatography (HILIC) or carefully optimized reversed-phase (RP) chromatography is critical to prevent early elution in the void volume 3.

Table 2: Optimized MRM Transitions and Collision Energies
Precursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)Purpose
207.1136.15022Quantifier (Highest abundance)
207.1164.15018Qualifier 1 (Lactam confirmation)
207.1121.15035Qualifier 2 (High CE confirmation)
Step-by-Step Methodology

Step 1: Sample Preparation (Protein Precipitation) Causality: The methoxyphenyl group binds moderately to plasma proteins. A 3:1 ratio of organic solvent to plasma is required to fully denature proteins and release the analyte.

  • Aliquot 50 µL of plasma sample into a 96-well plate.

  • Add 150 µL of cold Acetonitrile containing a stable isotope-labeled internal standard (e.g., Piperazin-2-one-d6 at 100 ng/mL) 4.

  • Vortex aggressively for 5 minutes at 1000 rpm to ensure complete protein disruption.

  • Centrifuge at 4000 x g for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to a clean autosampler plate.

Step 2: Chromatographic Separation Causality: A biphenyl or polar-embedded C18 column is chosen over a standard C18 to provide enhanced pi-pi interactions with the methoxyphenyl ring, ensuring adequate retention (k' > 2).

  • Column: ACQUITY UPLC BEH Phenyl (2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in MS-grade Water (Promotes [M+H]⁺ formation).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

Table 3: LC Gradient Conditions
Time (min)% Mobile Phase A% Mobile Phase B
0.0955
0.5955
2.51090
3.51090
3.6955
5.0955 (Re-equilibration)

Step 3: System Suitability & Self-Validation A protocol is only as trustworthy as its internal quality controls. To ensure the mass spectrometer is operating consistently:

  • Ion Ratio Monitoring: Continuously monitor the ratio of the m/z 136.1 (Quantifier) to m/z 121.1 (Qualifier 2). Because m/z 121.1 requires higher collision energy, a variance of >15% in this ratio across a run indicates collision cell energy drift or an isobaric matrix interference. If this occurs, the run must be paused and the optics cleaned/recalibrated.

  • IS Tracking: The peak area of the Piperazin-2-one-d6 internal standard must not vary by more than 20% across all samples. A sudden drop indicates severe ion suppression from co-eluting phospholipids.

Workflow A Sample Prep (Protein PPT) B Chromatographic Separation (RP-LC) A->B C ESI+ Ionization [M+H]+ 207.11 B->C D CID Fragmentation C->D E MRM Detection (m/z 164, 136, 121) D->E

LC-MS/MS analytical workflow for 3-(4-Methoxyphenyl)piperazin-2-one quantification.

References

  • Tandem mass spectrometry of small-molecule antiviral drugs: 1. HIV-related antivirals Source: PMC (PubMed Central) / NIH URL:[1]

  • MALDI-MS and HILIC ESI-MS/MS as Versatile Tools for Detection of Monoethanolamine Degradation Products in a Real Postcombustion Carbon Dioxide Capture Plant Source: ACS Publications (Energy & Fuels) URL:[3]

  • Metabolism and Chemical Degradation of New Antidiabetic Drugs (Part II): A Review of Analytical Approaches for Analysis of Gliptins Source: MDPI (Molecules) URL:[2]

  • Application of Piperazin-2-one-d6 in Drug Metabolism Studies Source: Benchchem URL:[4]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 3-(4-Methoxyphenyl)piperazin-2-one

Welcome to the technical support center for the synthesis of 3-(4-Methoxyphenyl)piperazin-2-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 3-(4-Methoxyphenyl)piperazin-2-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, we have compiled this resource based on established synthetic principles and field-proven insights to help you optimize your reaction yield and purity.

Introduction to the Synthesis

The synthesis of 3-(4-Methoxyphenyl)piperazin-2-one, a valuable scaffold in medicinal chemistry, is most commonly achieved through a two-step process involving the acylation of a 1,2-diamine followed by an intramolecular cyclization. The primary synthetic route we will focus on is the reaction of 1-(4-methoxyphenyl)ethane-1,2-diamine with an acetylating agent like ethyl bromoacetate, followed by a base-mediated cyclization to form the desired piperazinone ring.

This guide will address common issues encountered during this synthesis, providing explanations for the underlying chemical principles and offering practical solutions to improve your experimental outcomes.

Visualizing the Synthetic Pathway

To provide a clear overview, the general synthetic scheme is illustrated below.

Synthetic Pathway cluster_0 Step 1: N-Acylation cluster_1 Step 2: Intramolecular Cyclization A 1-(4-Methoxyphenyl)ethane-1,2-diamine C Intermediate: N-(2-amino-1-(4-methoxyphenyl)ethyl)-2-bromoacetamide A->C Acylation B Ethyl Bromoacetate B->C D 3-(4-Methoxyphenyl)piperazin-2-one C->D Base-mediated cyclization

Caption: General synthetic route for 3-(4-Methoxyphenyl)piperazin-2-one.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address specific challenges you may face during the synthesis.

FAQ 1: I am getting a very low yield of the final product. What are the most likely causes?

A low yield can be attributed to several factors throughout the two-step synthesis. Let's break down the potential issues:

In Step 1 (N-Acylation):

  • Purity of Starting Materials: The purity of 1-(4-methoxyphenyl)ethane-1,2-diamine is critical. Impurities can interfere with the acylation reaction. It is recommended to use a highly purified diamine.

  • Competing aza-Michael Addition: If using α,β-unsaturated esters as the acylating agent, a competing aza-Michael addition can occur, leading to undesired side products.[1]

  • Over-acylation: The diamine has two nucleophilic nitrogen atoms. Under harsh conditions or with an excess of the acylating agent, di-acylation can occur, preventing the desired cyclization.

  • Slow Reaction Rate: The acylation might be incomplete. Monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial to ensure full consumption of the starting diamine.

In Step 2 (Intramolecular Cyclization):

  • Inefficient Cyclization: The intramolecular nucleophilic substitution to form the lactam can be slow or incomplete. The choice of base and solvent is critical here.

  • Side Reactions of the Intermediate: The bromoacetamide intermediate can undergo intermolecular side reactions, such as dimerization, if the intramolecular cyclization is not efficient.

  • Formation of a Five-Membered Ring Lactam: Although less likely in this specific synthesis, the formation of a five-membered ring side product has been observed in similar cyclization reactions.[1]

Solutions and Optimization Strategies:

ParameterRecommendationRationale
Starting Material Purity Purify 1-(4-methoxyphenyl)ethane-1,2-diamine by distillation or crystallization before use.Ensures that the stoichiometry of the reaction is accurate and prevents side reactions caused by impurities.
Acylating Agent Use ethyl bromoacetate or chloroacetyl chloride. Add the acylating agent dropwise at a low temperature (e.g., 0 °C).This allows for a controlled reaction, minimizing over-acylation and other side reactions.
Stoichiometry Use a slight excess (1.1-1.2 equivalents) of the diamine relative to the acylating agent.This helps to minimize the formation of the di-acylated product.
Base for Cyclization Use a non-nucleophilic base such as potassium carbonate (K₂CO₃) or triethylamine (TEA).These bases are effective in promoting the intramolecular cyclization without competing as nucleophiles.
Solvent for Cyclization A polar aprotic solvent like acetonitrile or DMF is recommended.These solvents can help to dissolve the intermediate and facilitate the intramolecular Sₙ2 reaction.
Temperature for Cyclization Refluxing the reaction mixture is often necessary to drive the cyclization to completion.Increased temperature provides the necessary activation energy for the ring-closing reaction.
FAQ 2: I am having difficulty purifying the final product. What are the common impurities and how can I remove them?

Purification can indeed be challenging due to the presence of unreacted starting materials, intermediates, and side products.

Common Impurities:

  • Unreacted 1-(4-methoxyphenyl)ethane-1,2-diamine: Being a basic compound, it can be removed by an acidic wash during the work-up.

  • Di-acylated diamine: This is a common byproduct if the acylation is not well-controlled.

  • Polymeric materials: These can form from intermolecular reactions of the bromoacetamide intermediate.

Purification Protocol:

  • Aqueous Work-up: After the reaction is complete, quench the reaction with water and extract the product into an organic solvent like ethyl acetate or dichloromethane. Wash the organic layer with a dilute acid (e.g., 1M HCl) to remove any unreacted diamine, followed by a wash with a saturated sodium bicarbonate solution to remove any acidic byproducts, and finally with brine.

  • Column Chromatography: Flash column chromatography on silica gel is often the most effective method for separating the desired product from the di-acylated byproduct and other non-polar impurities. A gradient elution system, for example, starting with hexane/ethyl acetate and gradually increasing the polarity, is typically effective.

  • Crystallization: If the product is a solid, crystallization from a suitable solvent system (e.g., ethyl acetate/hexane or ethanol) can be an excellent final purification step to obtain a highly pure product.

FAQ 3: How can I monitor the progress of the reaction effectively?

Effective reaction monitoring is key to optimizing the yield and minimizing side reactions.

  • Thin Layer Chromatography (TLC): TLC is a quick and convenient method to monitor the disappearance of the starting materials and the appearance of the product. A suitable mobile phase would be a mixture of hexane and ethyl acetate. The spots can be visualized under UV light and/or by staining with a potassium permanganate solution.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For more precise monitoring, LC-MS is highly recommended. It allows for the identification of the starting materials, the intermediate, the product, and any major byproducts by their mass-to-charge ratio. This is particularly useful for confirming the formation of the intermediate and for determining the optimal time to stop the reaction.

FAQ 4: What is the best way to synthesize the starting material, 1-(4-methoxyphenyl)ethane-1,2-diamine?

The synthesis of the diamine precursor is a critical first step. A common method involves the reductive amination of 4-methoxyacetophenone.

Diamine Synthesis A 4-Methoxyacetophenone D 1-(4-Methoxyphenyl)ethylamine A->D B Ammonium source (e.g., NH₃, NH₄OAc) B->D C Reducing agent (e.g., NaBH₃CN, H₂/Pd-C) C->D F 1-(4-Methoxyphenyl)ethane-1,2-diamine D->F Various routes E Further functionalization and reduction

Caption: A general approach to the synthesis of the key diamine starting material.

A detailed procedure can be found in the literature, often involving a one-pot reaction.[2] It is crucial to purify the resulting diamine before proceeding to the piperazinone synthesis to avoid introducing impurities that could affect the subsequent steps.

Experimental Protocols

Step 1: Synthesis of N-(2-amino-1-(4-methoxyphenyl)ethyl)-2-bromoacetamide (Intermediate)

  • To a solution of 1-(4-methoxyphenyl)ethane-1,2-diamine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) at 0 °C, add triethylamine (1.1 eq).

  • Slowly add a solution of ethyl bromoacetate (1.0 eq) in the same solvent dropwise to the reaction mixture, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS until the starting diamine is consumed.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude intermediate, which can be used in the next step without further purification or purified by column chromatography if necessary.

Step 2: Synthesis of 3-(4-Methoxyphenyl)piperazin-2-one

  • Dissolve the crude intermediate from Step 1 in a polar aprotic solvent such as acetonitrile.

  • Add a non-nucleophilic base such as potassium carbonate (2.0-3.0 eq).

  • Heat the reaction mixture to reflux and stir for 12-48 hours.

  • Monitor the cyclization by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexane) to afford 3-(4-Methoxyphenyl)piperazin-2-one.

Troubleshooting Workflow

Troubleshooting Workflow cluster_analysis Problem Analysis cluster_step1_issues Step 1 Issues cluster_step2_issues Step 2 Issues cluster_solutions Solutions start Low Yield of 3-(4-Methoxyphenyl)piperazin-2-one check_step1 Analyze Step 1 (Acylation) start->check_step1 check_step2 Analyze Step 2 (Cyclization) start->check_step2 impure_diamine Impure Diamine? check_step1->impure_diamine over_acylation Over-acylation? check_step1->over_acylation incomplete_acylation Incomplete Reaction? check_step1->incomplete_acylation inefficient_cyclization Inefficient Cyclization? check_step2->inefficient_cyclization side_reactions Side Reactions? check_step2->side_reactions sol_purify_diamine Purify Diamine impure_diamine->sol_purify_diamine sol_control_acylation Control Acylation (Temp, Stoichiometry) over_acylation->sol_control_acylation sol_monitor_reaction Monitor Reaction (TLC, LC-MS) incomplete_acylation->sol_monitor_reaction sol_optimize_cyclization Optimize Cyclization (Base, Solvent, Temp) inefficient_cyclization->sol_optimize_cyclization sol_purify_product Purify Product (Chromatography, Crystallization) side_reactions->sol_purify_product sol_optimize_cyclization->sol_monitor_reaction

Caption: A logical workflow for troubleshooting low yield issues.

References

  • Petkovic, M., et al. (2023). Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution. Synthesis. DOI: 10.1055/a-2201-9951. Available at: [Link]

  • ResearchGate. (n.d.). Condition optimization and explanation Optimal reaction conditions for aza-Prins cyclization/lactonization and rationale for enantioselectivity deterioration. Available at: [Link]

  • Krasavin, M. (2023). Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes. Molecules, 28(15), 5673. Available at: [Link]

  • WO2015159170A2 - Improved process for the synthesis of 1-(4-methoxyphenyl) ethylamine and its isomers. (2015). Google Patents.
  • Arote, S. R., et al. (2022). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. Molecules, 27(11), 3419. Available at: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting 3-(4-Methoxyphenyl)piperazin-2-one Solubility

Welcome to the Application Science Support Center. As researchers transition 3-(4-Methoxyphenyl)piperazin-2-one from in silico design to in vitro and in vivo evaluation, aqueous solubility is consistently cited as the pr...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Science Support Center. As researchers transition 3-(4-Methoxyphenyl)piperazin-2-one from in silico design to in vitro and in vivo evaluation, aqueous solubility is consistently cited as the primary bottleneck.

To solve these issues, we must first understand the molecule's physical chemistry. The piperazin-2-one core contains an N1 amide (which acts as a hydrogen bond donor/acceptor but is non-basic) and an N4 secondary amine with a pKa typically around 8.5–9.0[1]. While the N4 amine is ionizable, the bulky 4-methoxyphenyl group at the C3 position introduces significant lipophilicity. At physiological pH (7.4), a substantial fraction of the compound exists as a poorly solvated free base. When forced into aqueous media, the lipophilic phenyl ring drives rapid thermodynamic aggregation, leading to precipitation.

Below is our comprehensive troubleshooting guide, structured by experimental application, to help you overcome these formulation hurdles.

Strategic Decision Workflow

Before selecting a solubilization method, you must align the technique with your experimental endpoint. The diagram below outlines the decision-making process for formulating 3-(4-Methoxyphenyl)piperazin-2-one.

SolubilityWorkflow Start Solubility Issue: 3-(4-Methoxyphenyl)piperazin-2-one Decision Target Application? Start->Decision InVitro In Vitro Assays (Cell Culture) Decision->InVitro InVivo In Vivo Dosing (IV / Oral) Decision->InVivo SolidState Bulk Storage (Powder Formulation) Decision->SolidState Sol1 Step-Down Co-solvency (PEG 400 / DMSO) InVitro->Sol1 Sol2 Inclusion Complexation (HP-β-CD Encapsulation) InVivo->Sol2 Sol3 Salt Formation (Mesylate / HCl Salt) SolidState->Sol3

Workflow for selecting the optimal solubility enhancement strategy based on experimental application.

Frequently Asked Questions & Troubleshooting Protocols

Q1: My compound crashes out immediately when I dilute my DMSO stock into physiological buffer (pH 7.4). How can I prevent this in cell assays?

The Causality: This is a classic "solvent-shift" precipitation. When a 100% DMSO stock is injected directly into an aqueous buffer, the solvent polarity shifts abruptly. The water rapidly extracts the DMSO, leaving the lipophilic 3-(4-methoxyphenyl)piperazin-2-one locally supersaturated, causing immediate nucleation.

The Solution: Step-Down Co-solvency Co-solvents like PEG 400 alter the thermodynamic properties of the solvent system, reducing intermolecular forces between the drug and water, thereby preventing rapid nucleation[2]. By stepping down the concentration gradient, you maintain the compound in a solvated state.

Protocol: Step-Down Co-solvency Preparation

  • Primary Stock: Prepare a 10 mM stock of the compound in 100% anhydrous DMSO.

  • Intermediate Dilution: Instead of diluting directly into the assay buffer, create an intermediate working stock by diluting the primary stock 1:10 into 100% PEG 400. This yields a 1 mM compound solution in 10% DMSO / 90% PEG 400.

  • Homogenization: Vortex vigorously for 30 seconds to ensure a homogeneous distribution.

  • Final Assay Dilution: Dilute the intermediate stock into the final aqueous assay buffer (e.g., a 1:100 dilution) under rapid agitation.

  • Result: A final concentration of 10 µM with a highly tolerated vehicle (0.1% DMSO, 0.9% PEG 400) that will remain stable in culture media for >48 hours.

Q2: I need to dose this compound intravenously (IV) in mice at 10 mg/kg, but it won't dissolve in standard saline. What is the best formulation?

The Causality: Saline lacks the lipophilic shielding required to accommodate the 4-methoxyphenyl moiety. Furthermore, high concentrations of co-solvents (like DMSO or PEG) are toxic for IV administration.

The Solution: HP-β-CD Inclusion Complexation Cyclodextrins, such as Hydroxypropyl-β-cyclodextrin (HP-β-CD), enhance solubility by encapsulating hydrophobic moieties within their hydrophobic cavity while exposing a hydrophilic exterior to the aqueous environment[2]. This creates a water-soluble host-guest complex without altering the drug's intrinsic molecular structure. Furthermore, combining low-dose co-solvents with cyclodextrins can yield a synergistic solubilization effect for highly nonpolar species[3].

Protocol: Solvent Evaporation Complexation

  • Host Preparation: Prepare a 20% (w/v) solution of HP-β-CD in distilled water or standard saline.

  • Guest Preparation: Dissolve 3-(4-Methoxyphenyl)piperazin-2-one in a minimal volume of volatile organic solvent (e.g., ethanol).

  • Complexation: Add the ethanolic drug solution dropwise to the aqueous HP-β-CD solution under continuous magnetic stirring at 40°C.

  • Equilibration: Continue stirring for 24 hours in an open vessel. This allows complete evaporation of the ethanol and provides the thermodynamic energy required for the drug to enter the cyclodextrin cavity.

  • Purification: Filter the resulting suspension through a 0.45 µm PTFE syringe filter to remove any uncomplexed, precipitated free drug.

  • Recovery: The filtrate can be dosed directly in vivo or lyophilized to obtain a stable, solid inclusion complex powder.

Q3: We are trying to formulate a solid oral dosage form, but the bulk powder has terrible intrinsic dissolution. Should we adjust the pH?

The Causality: The free base of piperazin-2-one derivatives possesses high crystal lattice energy and poor water hydration. Because the N4 amine is basic (pKa ~8.5–9.0)[1], the molecule is highly amenable to salt formation, which significantly lowers the energy required for water molecules to solvate the compound[4].

The Solution: Mesylate Salt Formation While HCl salts are common, methanesulfonic acid (forming a mesylate salt) often yields superior aqueous solubility for bulky, lipophilic amines by disrupting the crystal packing more effectively.

Protocol: Mesylate Salt Crystallization

  • Suspension: Suspend the free base of 3-(4-Methoxyphenyl)piperazin-2-one in ethyl acetate (approximately 10 mL per gram of drug).

  • Heating: Heat the suspension to 50°C under continuous stirring.

  • Acid Addition: Slowly add 1.05 molar equivalents of methanesulfonic acid (pre-diluted 1:1 in ethyl acetate) dropwise to the mixture.

  • Reaction: Stir the mixture at 50°C for 2 hours. The visual appearance of the suspension will change as the free base dissolves and the mesylate salt precipitates.

  • Crystallization: Cool the mixture gradually to 5°C over 4 hours to maximize the crystallization yield.

  • Isolation: Filter the precipitate, wash with cold ethyl acetate to remove unreacted acid, and dry under vacuum at 40°C for 24 hours.

Quantitative Comparison of Solubility Enhancement Techniques

To aid in experimental planning, the table below summarizes the expected performance of each solubilization strategy when applied to lipophilic piperazine derivatives.

Enhancement TechniqueMechanism of ActionTypical Solubility IncreaseOptimal Use CaseKey Limitation
Step-Down Co-solvency Reduces solvent dielectric constant; lowers thermodynamic barrier50 to 100-foldIn vitro biochemical and cell-based assaysHigh co-solvent concentrations can cause cellular toxicity
HP-β-CD Complexation Steric encapsulation of the lipophilic 4-methoxyphenyl ring20 to 50-foldIn vivo IV/IP dosing; liquid formulationsRequires optimization of host-guest molar ratios
Mesylate Salt Formation Protonation of N4 amine; increases lattice hydration energy10 to 30-foldSolid oral dosage forms; bulk powder storageHygroscopicity; potential disproportionation at high pH
Nanoparticle Milling Increases surface area to volume ratio; enhances dissolution rate5 to 15-fold (Kinetic)Poorly soluble free-base oral suspensionsHigh energy input; risk of amorphous phase conversion

References

  • Combined effect of cosolvent and cyclodextrin on solubilization of nonpolar drugs Journal of Pharmaceutical Sciences (PubMed) URL:[Link]

  • Large Ring Cyclodextrin and Cosolvency-based Techniques to Improve Solubility of Antifungal Drug Asian Journal of Pharmaceutics URL:[Link]

  • An Evolving Role of Aqueous Piperazine to Improve the Solubility of Non-Steroidal Anti-Inflammatory Drugs Journal of Pharmaceutical Sciences (PubMed) URL:[Link]

  • Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores RSC Medicinal Chemistry URL:[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Impurities in 3-(4-Methoxyphenyl)piperazin-2-one Crystallization

Introduction & Mechanistic Insights 3-(4-Methoxyphenyl)piperazin-2-one (CAS: 85607-62-1) is a highly valued heterocyclic intermediate in drug discovery, often utilized as a rigid scaffold in active pharmaceutical ingredi...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Insights

3-(4-Methoxyphenyl)piperazin-2-one (CAS: 85607-62-1) is a highly valued heterocyclic intermediate in drug discovery, often utilized as a rigid scaffold in active pharmaceutical ingredients (APIs). However, its synthesis—typically via the condensation of ethylenediamine with an α -bromo ester or α -keto ester—frequently yields a crude mixture burdened with structurally similar impurities. For piperazin-2-one derivatives, effective crystallization is critical to purge leftover starting materials and generate high-purity products[1].

Understanding the thermodynamic and kinetic causality behind impurity formation is essential for designing a robust purification strategy:

  • Open-Chain Amides: Formed when the initial SN​2 reaction occurs, but the subsequent thermal cyclization stalls.

  • Bis-alkylated Byproducts: Result from stoichiometric imbalances where ethylenediamine reacts with two equivalents of the electrophile.

  • Oxidized Pyrazinones: Piperazinones are susceptible to auto-oxidation, particularly in the presence of light, trace metals, or oxygen, leading to fully conjugated, colored pyrazinone species[2].

G A Starting Materials (Ethylenediamine + α-Bromo Ester) B Open-chain Amide (Intermediate) A->B SN2 Reaction D Bis-alkylation (Impurity) A->D Excess Ester C 3-(4-Methoxyphenyl) piperazin-2-one B->C Cyclization (Heat) E Pyrazinone (Oxidized Impurity) C->E Auto-oxidation (Air/Light)

Caption: Reaction pathway illustrating the formation of 3-(4-Methoxyphenyl)piperazin-2-one and its impurities.

Troubleshooting Guides (FAQs)

Q1: My crystallization yields a biphasic oily mixture (oiling out) instead of solid crystals. What is the thermodynamic cause, and how do I fix it? Causality: You are experiencing Liquid-Liquid Phase Separation (LLPS). This occurs when the cooling trajectory of your solution hits the binodal curve (liquid demixing) before it hits the solubility curve for solid nucleation. Rapid cooling can bypass the metastable zone width (MZW), leading to oiling out rather than controlled nucleation[3]. The resulting oil acts as a highly efficient solvent for impurities, ruining your purity profile. Solution: Flatten your cooling gradient. Dissolve the crude in ethyl acetate (EtOAc), cool slowly (0.5°C/min) to just below the saturation temperature, and introduce seed crystals. The seeds will consume the supersaturation via crystal growth, keeping the system out of the LLPS region.

Q2: LC-MS analysis of my isolated crystals shows a persistent +18 Da impurity. What is this, and how can it be purged? Causality: A mass difference of +18 Da corresponds to the uncyclized open-chain intermediate (hydrolysis or incomplete condensation). Because it contains a free primary amine and an ester group, it is significantly more polar than the target piperazinone. Solution: Shift your solvent system. Do not use highly polar protic solvents (like pure ethanol), as they may co-precipitate this polar impurity. Instead, use a moderately polar system like EtOAc/Heptane. The open-chain amide will remain dissolved in the mother liquor.

Q3: The isolated crystals have a yellowish-brown tint, but the pure compound should be white. What is the degradation pathway? Causality: Discoloration is almost always caused by the oxidation of the piperazinone ring to the corresponding pyrazinone derivative. The extended π -conjugation of the pyrazinone ring absorbs visible light, causing the yellow/brown color. Oxidized byproducts often cause discoloration and can be mitigated by using antioxidants or inert atmospheres during purification[2]. Solution: Add 5% w/w activated carbon during the hot dissolution phase to adsorb the planar, conjugated impurities. Perform a hot filtration under a nitrogen atmosphere.

Q4: How do I eliminate di-substituted (bis-alkylated) piperazine byproducts during crystallization? Causality: Bis-alkylation drastically increases the lipophilicity of the molecule while removing all hydrogen-bond donors (N-H groups). Solution: Pure white crystals of piperazinone derivatives can often be obtained by repeated recrystallization from solvents like acetone or ethyl acetate[4]. Because the bis-alkylated impurity lacks hydrogen-bonding capability, it exhibits vastly different solubility kinetics in acetone compared to the target mono-alkylated product.

G Start Crude Product Crystallization Q1 Is the product oiling out (LLPS)? Start->Q1 A1_Yes Decrease cooling rate & add non-polar antisolvent Q1->A1_Yes Yes Q2 Are crystals discolored (Yellow/Brown)? Q1->Q2 No A1_Yes->Q2 A2_Yes Add activated carbon & perform hot filtration Q2->A2_Yes Yes Q3 Is HPLC purity < 98%? Q2->Q3 No A2_Yes->Q3 A3_Yes Recrystallize from EtOH/EtOAc (1:3) Q3->A3_Yes Yes Success Pure Crystals Isolated Q3->Success No A3_Yes->Success

Caption: A troubleshooting decision tree for resolving common crystallization issues.

Quantitative Data Presentation: Impurity Profiling

Impurity TypeStructural CharacteristicAnalytical DetectionCausality of FormationTargeted Removal Strategy
Unreacted Starting Material Ethylenediamine / α -Bromo esterGC-MS / TLC (Ninhydrin)Incomplete conversion / poor stoichiometryWash organic layer with mildly acidic aqueous solution prior to crystallization.
Open-Chain Amide Uncyclized intermediate (+18 Da)LC-MS / 1 H NMRInsufficient thermal energy during cyclizationCrystallize from EtOAc/Heptane; remains highly soluble in mother liquor.
Bis-alkylated Byproduct N,N'-disubstituted piperazineLC-MSExcess electrophile during SN​2 stepRecrystallize from acetone; exploits lack of N-H hydrogen bonding.
Pyrazinone Derivative Oxidized ring (aromatic, colored)UV-Vis (Yellow/Brown) / HPLCAuto-oxidation via exposure to air/lightHot filtration with activated carbon; process under inert gas (N 2​ /Ar).

Experimental Protocol: Self-Validating Crystallization Workflow

To guarantee reproducibility, this protocol is designed as a self-validating system . It incorporates embedded In-Process Controls (IPCs) to ensure that supersaturation and purity metrics are verified before proceeding to the next step. Ensuring compound purity >97% by HPLC is a standard requirement for downstream crystallographic or biological applications[5].

Phase 1: Dissolution & Passivation

  • Suspend the crude 3-(4-Methoxyphenyl)piperazin-2-one in a minimal volume of Ethyl Acetate (EtOAc) (approximately 5-7 volumes).

  • Heat the suspension to 70°C under a continuous nitrogen sweep.

  • Causality: EtOAc provides a steep solubility curve for the piperazinone, ensuring high recovery upon cooling. The inert atmosphere prevents the oxidative formation of conjugated pyrazinone impurities[2].

Phase 2: Clarification (Hot Filtration) 3. Add 5% w/w activated carbon (e.g., Norit) to the stirring solution and hold at 70°C for 15 minutes. 4. Filter the hot solution rapidly through a pre-heated Celite pad into a clean, jacketed receiving flask.

  • Causality: Activated carbon selectively adsorbs highly conjugated, colored oxidized impurities. To avoid premature crystallization during the removal of insoluble impurities, hot filtration must be performed using a preheated apparatus[6].

Phase 3: Controlled Nucleation 5. Cool the clarified filtrate slowly at a rate of 0.5°C/min until it reaches 55°C. 6. Seed the solution with 1% w/w pure 3-(4-Methoxyphenyl)piperazin-2-one crystals. Hold the temperature isothermally at 55°C for 1 hour.

  • Causality: Holding the temperature at the upper edge of the metastable zone width (MZW) allows the seeds to relieve supersaturation entirely via controlled crystal growth. This prevents primary nucleation bursts and entirely bypasses the liquid-liquid phase separation (oiling out) boundary[3].

Phase 4: Isolation & Verification (Self-Validation) 7. Add Heptane (anti-solvent) dropwise over 2 hours to achieve a 1:1 volumetric ratio with EtOAc. 8. Cool the slurry to 5°C, filter via a Büchner funnel, and wash the cake with cold EtOAc/Heptane (1:2). 9. Self-Validation Step (IPC): Before drying, take a 5 mg aliquot of the wet cake, dissolve it in acetonitrile, and run a rapid IPC HPLC.

  • Logic Gate: If purity is 98.0%, proceed to step 10. If purity is < 98.0%, the cake must be re-dissolved in EtOAc and the protocol repeated from Step 5.
  • Dry the validated crystals in a vacuum oven at 40°C to a constant weight.

References

  • ACS Publications. "Precipitation of Piperazine in Aqueous Piperazine Solutions with and without CO2 Loadings".[Link]

  • PMC. "High-Throughput Crystallography Reveals Boron-Containing Inhibitors of a Penicillin-Binding Protein with Di- and Tricovalent Binding Modes".[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting &amp; Handling Guide for 3-(4-Methoxyphenyl)piperazin-2-one

Welcome to the Technical Support Center for 3-(4-Methoxyphenyl)piperazin-2-one . This guide is designed for researchers, analytical chemists, and drug development professionals who require robust, field-proven methodolog...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 3-(4-Methoxyphenyl)piperazin-2-one . This guide is designed for researchers, analytical chemists, and drug development professionals who require robust, field-proven methodologies to prevent the degradation of this specific piperazine derivative during long-term storage and experimental handling.

Part 1: Core Degradation Mechanisms

Understanding the structural vulnerabilities of 3-(4-Methoxyphenyl)piperazin-2-one is the first step in troubleshooting storage issues. The molecule contains two highly reactive sites: a lactam ring (piperazin-2-one moiety) and a secondary amine .

DegradationMechanisms API 3-(4-Methoxyphenyl) piperazin-2-one Hydrolysis Lactam Hydrolysis (Ring Opening) API->Hydrolysis H2O, pH Extremes Oxidation Amine Oxidation (N-Oxide Formation) API->Oxidation O2, ROS Thermal Thermal/Photolytic Cleavage API->Thermal Heat, UV Light Prod1 Amino Acid Derivatives Hydrolysis->Prod1 Prod2 N-Oxides & Degradants Oxidation->Prod2 Prod3 Aniline/Piperazine Fragments Thermal->Prod3

Primary chemical degradation pathways of 3-(4-Methoxyphenyl)piperazin-2-one.

Part 2: Frequently Asked Questions (FAQs)

Q1: Why does my 3-(4-Methoxyphenyl)piperazin-2-one sample show multiple unexpected peaks on LC-MS after being left on the benchtop? A: The compound is highly susceptible to two primary degradation pathways: lactam hydrolysis and amine oxidation. The piperazin-2-one moiety contains a lactam ring, which acts as a primary site for hydrolysis catalyzed by ambient moisture, leading to ring-opening and the formation of amino acid derivatives (+18 Da on MS)[1]. Additionally, the secondary nitrogen in the piperazine ring possesses a lone pair of electrons prone to oxidation by atmospheric oxygen, leading to N-oxide formation (+16 Da)[1]. Phenylpiperazine derivatives (such as those with methoxyphenyl substitutions) exhibit significantly lower stability than benzylpiperazines and can degrade completely within months at room temperature[2].

Q2: What are the mandatory storage conditions for the pure solid API to guarantee long-term stability? A: Storage must strictly mitigate moisture, oxygen, and thermal energy. Keep the compound frozen at -20°C or -80°C[2]. At low temperatures, the kinetic energy required for nucleophilic attack (hydrolysis) and oxidation is drastically reduced[3]. Furthermore, the compound must be stored in amber glass vials to prevent photolytic cleavage of the methoxyphenyl group, and the headspace must be purged with an inert gas (Argon or Nitrogen) to displace oxygen and prevent N-oxidation[3].

Q3: I am conducting pharmacokinetic (PK) studies. How do I prevent degradation of the compound in biological matrices like plasma or whole blood? A: Biological matrices introduce enzymatic hydrolysis and matrix interferences that rapidly accelerate degradation. Room temperature storage of blood or plasma samples containing phenylpiperazines leads to detrimental analyte loss[2]. To troubleshoot this, immediately process collected samples on ice, use EDTA to inhibit metalloproteases, and store the extracted plasma at -80°C. If backlog situations occur, even short-term storage (e.g., 30 days) must be strictly refrigerated or frozen[2].

Part 3: Quantitative Stability Data

The following table summarizes the anticipated stability of 3-(4-Methoxyphenyl)piperazin-2-one and related phenylpiperazines across various environments. Use this data to establish your laboratory's handling timelines.

Storage ConditionTemperatureMatrix / EnvironmentEstimated StabilityPrimary Degradation Risk
Benchtop (Solid) ~20°CAmbient Air & Light< 1 MonthOxidation / Photolysis
Refrigerated (Solid) 4°CDesiccated1–3 MonthsSlow Lactam Hydrolysis
Frozen (Solid) -20°C to -80°CArgon Purged (Amber)> 12 MonthsNegligible
Biological Sample ~20°CWhole Blood< 24 HoursEnzymatic Hydrolysis
Biological Sample -80°CExtracted Plasma> 30 DaysFreeze-Thaw Degradation

Part 4: Self-Validating Experimental Protocols

To ensure scientific integrity, do not simply assume your storage conditions are working. The following protocol is designed as a self-validating system , allowing you to continuously prove the efficacy of your storage environment through built-in controls.

StorageWorkflow Start 1. API Synthesis & Purification Lyophilize 2. Lyophilization (Moisture Removal) Start->Lyophilize Aliquot 3. Aliquot into Amber Glass Vials Lyophilize->Aliquot Purge 4. Argon/N2 Purge (Oxygen Displacement) Aliquot->Purge Seal 5. PTFE-Lined Capping & Parafilm Seal Purge->Seal Store 6. Long-Term Storage (-20°C to -80°C) Seal->Store

Workflow for the preparation and long-term storage of 3-(4-Methoxyphenyl)piperazin-2-one.

Protocol: Preparation, Storage, and Validation Workflow

Objective: To aliquot and store 3-(4-Methoxyphenyl)piperazin-2-one while simultaneously generating a baseline validation dataset to prove storage efficacy.

Step 1: Baseline Purity Assessment (T=0)

  • Action: Dissolve a 1 mg aliquot of the fresh compound in LC-MS grade acetonitrile. Run an HPLC-UV/MS analysis to establish the baseline purity.

  • Causality: You cannot measure degradation without a precise baseline. Record the exact retention time, the area under the curve (AUC), and the m/z of the parent ion.

Step 2: Lyophilization & Aliquoting

  • Action: Subject the bulk API powder to lyophilization for 24 hours. Transfer the dried powder into pre-weighed, amber glass vials.

  • Causality: Trace water acts as a nucleophile, attacking the lactam ring and causing hydrolysis[1]. Amber vials block UV radiation, preventing photolytic radical generation at the methoxyphenyl group.

Step 3: Inert Gas Purging

  • Action: Using a gas manifold, gently purge the headspace of each vial with Argon gas for 15–20 seconds.

  • Causality: Argon is heavier than air and effectively displaces oxygen, halting the oxidative degradation of the secondary amine into an N-oxide[3].

Step 4: Sealing and Storage

  • Action: Cap tightly with PTFE-lined septa and wrap the caps with Parafilm. Store the primary aliquots at -20°C or -80°C[2].

  • Causality: PTFE provides a chemically inert barrier, while Parafilm prevents ambient moisture ingress during freezer storage. Freezing lowers the kinetic energy available for degradation reactions[3].

Step 5: System Validation (T=30 Days)

  • Action: Intentionally leave one unpurged vial at room temperature (Stress Control) and keep one under the standard -20°C protocol (Validation Aliquot). After 30 days, analyze both via LC-MS.

  • Causality: This makes the protocol self-validating. The storage system is proven successful only if the -20°C Validation Aliquot matches the T=0 baseline purity, while the Stress Control exhibits distinct degradation peaks (e.g., +18 Da for hydrolysis or +16 Da for oxidation).

Part 5: References

  • Lau, T., LeBlanc, R., & Botch-Jones, S. (2018). "Stability of Synthetic Piperazines in Human Whole Blood." Journal of Analytical Toxicology, 42(2), 88-98. Available at:[Link]

  • Biosynce Technical Blog. "What are the stability conditions of piperazine?" Biosynce. Available at: [Link]

Sources

Optimization

Resolving HPLC peak tailing for 3-(4-Methoxyphenyl)piperazin-2-one

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with researchers facing chromatographic challenges when analyzing secondary amines.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with researchers facing chromatographic challenges when analyzing secondary amines.

Analyzing 3-(4-Methoxyphenyl)piperazin-2-one presents a classic, yet frustrating, chromatographic hurdle: severe peak tailing. This compound contains a highly basic secondary amine within its piperazine ring. In reversed-phase high-performance liquid chromatography (RP-HPLC), this basic nitrogen becomes protonated and interacts aggressively with the stationary phase, distorting the Gaussian peak shape.

This guide provides a self-validating, mechanistic framework to diagnose, troubleshoot, and permanently resolve peak tailing for this specific compound.

Part 1: Mechanistic Insight – The "Why" Behind the Tail

To fix peak tailing, we must first understand the causality of the distortion. Peak tailing (defined as an Asymmetry Factor, As​>1.2 ) occurs when a population of analyte molecules experiences a secondary, stronger retention mechanism that delays their elution[1].

For 3-(4-Methoxyphenyl)piperazin-2-one, the primary retention mechanism is the hydrophobic interaction between the 4-methoxyphenyl group and the C18/C8 alkyl chains. However, the secondary amine in the piperazine ring (pKa ~8.5) is protonated under typical mobile phase conditions. Traditional silica-based columns contain residual, unreacted silanol groups (Si-OH). Because these silanols are weakly acidic (pKa ~3.8–4.2)[2], they ionize into negatively charged species (Si-O⁻) at a neutral or slightly acidic pH.

The resulting electrostatic attraction (ion-exchange) between the protonated piperazine amine and the ionized silanols acts like "chemical velcro," holding onto the analyte and creating a pronounced tail[3].

G Analyte 3-(4-Methoxyphenyl) piperazin-2-one Silanol Residual Silanols (Si-O⁻) on Silica Analyte->Silanol Ion-Exchange Interaction Overload Mass/Volume Overload Analyte->Overload Saturation of Active Sites Void Column Void / Dead Volume Analyte->Void Band Broadening Tailing Peak Tailing (As > 1.5) Silanol->Tailing Chemical Tailing Overload->Tailing Isotherm Non-linearity Void->Tailing Physical Tailing

Caption: Mechanistic pathways leading to HPLC peak tailing for basic amines.

Part 2: Diagnostic Workflow – Isolating the Root Cause

Before altering your method chemistry, you must validate whether the tailing is a chemical issue (silanol interaction) or a physical issue (dead volume, column void, or bad plumbing)[3].

The Self-Validating Neutral Marker Test: Inject a highly neutral, non-ionizable compound (e.g., Toluene or Uracil) under your current method conditions. Neutral compounds cannot participate in acid-base ion-exchange interactions[3].

  • If the neutral peak is symmetrical but your target compound tails: The issue is strictly chemical. Proceed to Protocol A or B.

  • If the neutral peak also tails: The issue is physical. Proceed to Protocol C.

Workflow Start Observe Peak Tailing (Asymmetry Factor > 1.2) TestNeutral Inject Neutral Standard (e.g., Toluene) Start->TestNeutral Decision1 Does Neutral Peak Tail? TestNeutral->Decision1 Physical Physical Issue: Check Plumbing, Void Volume, or Replace Column Decision1->Physical Yes Chemical Chemical Issue: Silanol Interactions Decision1->Chemical No FixChem1 Adjust pH < 3.0 (Protonate Silanols) Chemical->FixChem1 FixChem2 Add Amine Modifier (e.g., TEA) Chemical->FixChem2 FixChem3 Use End-Capped / Type B Silica Column Chemical->FixChem3

Caption: Diagnostic workflow to differentiate physical vs. chemical peak tailing.

Part 3: Experimental Protocols

Protocol A: Chemical Mitigation via Mobile Phase pH Optimization

Causality: By lowering the mobile phase pH below the pKa of the silanol groups (pH < 3.0), we force the silanols into their neutral, protonated state (Si-OH). This eliminates the electrostatic attraction with the piperazine amine[2].

  • Preparation: Prepare the aqueous portion of your mobile phase using 0.1% Formic Acid or 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water. This will yield a pH of approximately 2.0 to 2.7.

  • Equilibration: Flush the HPLC column with the low-pH mobile phase for at least 15–20 column volumes to ensure complete protonation of the silica bed[2].

  • Validation: Inject 3-(4-Methoxyphenyl)piperazin-2-one. Calculate the Asymmetry Factor ( As​ ). If As​ drops below 1.2, silanol interaction was successfully suppressed.

Protocol B: Masking Active Sites with Amine Modifiers

Causality: If your method requires a mid-range pH (e.g., pH 6.0) where silanols are ionized, you can add a competing base to the mobile phase. Triethylamine (TEA) is a small, highly basic molecule that will aggressively bind to the active silanol sites, effectively "masking" them so the bulkier piperazin-2-one molecule cannot interact with them[4].

  • Preparation: Add 0.1% to 0.2% (v/v) Triethylamine (TEA) to your aqueous mobile phase buffer[4].

  • pH Adjustment: Adjust the final pH of the buffer to your target value (e.g., pH 6.5) using phosphoric acid[4].

  • Equilibration: Flush the column for 20 column volumes. Note: TEA alters the stationary phase chemistry semi-permanently; dedicate this column to TEA methods moving forward.

  • Validation: Inject the sample. You should observe a sharper, highly symmetrical peak.

Protocol C: Diagnosing Mass Overload (Self-Validating Check)

Causality: If injecting too much sample mass, the primary hydrophobic retention sites become saturated, forcing excess molecules to travel faster through the column, resulting in a "shark-fin" tailing profile[1].

  • Serial Dilution: Take your current sample vial and dilute it 1:10 with the initial mobile phase.

  • Injection: Inject the diluted sample using the exact same volume.

  • Validation: If the peak shape dramatically improves (becomes symmetrical) at the lower concentration, your original method was suffering from column mass overload[1]. Reduce your standard injection volume or concentration permanently.

Part 4: Quantitative Data Presentation

The table below summarizes the expected impact of various troubleshooting interventions on the chromatography of basic amines.

Troubleshooting InterventionMechanism of ActionExpected Change in Asymmetry ( As​ )Impact on Retention Time ( k′ )
Lowering pH to < 3.0 Protonates silanols (Si-O⁻ → Si-OH), eliminating ion-exchange.Significant Decrease (Approaches 1.0)Minor decrease (loss of secondary retention).
Adding 0.1% TEA Competitively masks active silanol sites on the silica surface.Significant Decrease (Approaches 1.0)Minor decrease.
Switching to Type B Silica Reduces trace metal contamination and isolated silanols.Moderate Decrease Negligible change.
1:10 Sample Dilution Prevents saturation of stationary phase active sites.Decrease (If overloaded)Peak apex shifts slightly later.
Using Weaker Sample Solvent Prevents physical band distortion at the column inlet.Moderate Decrease Negligible change.

Part 5: Frequently Asked Questions (FAQs)

Q: I switched to a high-purity, end-capped "Type B" silica column, but my piperazin-2-one peak still tails. Why? A: While modern Type B silica has drastically reduced trace metal content and fewer highly acidic isolated silanols[5], the chemical "end-capping" process (reacting residual silanols with a small silane like trimethylchlorosilane) is sterically hindered and never 100% complete. Highly basic compounds like secondary amines can still seek out and interact with the remaining 5-10% of unreacted silanols. You must still optimize your mobile phase pH or use additives[5].

Q: Could the solvent I used to dissolve my sample be causing the tailing? A: Yes. If your sample is dissolved in a solvent that is significantly stronger (e.g., 100% Acetonitrile) than your starting mobile phase (e.g., 10% Acetonitrile), the analyte will not partition into the stationary phase immediately upon injection. It will travel down the column in the strong solvent plug, causing severe band broadening and peak distortion that mimics tailing[2]. Always try to dissolve your sample in the initial mobile phase conditions.

Q: Will adding Triethylamine (TEA) affect my LC-MS analysis? A: Yes. TEA is highly ionizable and will cause severe ion suppression in the mass spectrometer's electrospray ionization (ESI) source. It also causes high background noise. If you are using LC-MS, do not use TEA . Instead, rely on low-pH mobile phases (like 0.1% Formic Acid) or switch to a superficially porous (core-shell) column specifically designed with a positive surface charge to repel basic amines.

Part 6: References

  • Axion Labs. "HPLC Peak Tailing". Axion Analytical Labs. Available at: [Link]

  • GMP Insiders. "Peak Tailing In Chromatography: Troubleshooting Basics". GMP Insiders. Available at:[Link]

  • Dolan, J. W. "Understanding HPLC Peak Tailing". LC Troubleshooting / Scribd. Available at:[Link]

  • Haider, M. et al. "Development of New Method for Simultaneous Analysis of Piracetam and Levetiracetam in Pharmaceuticals and Biological Fluids: Application in Stability Studies". National Center for Biotechnology Information (PMC). Available at:[Link]

Sources

Troubleshooting

Optimizing catalytic reduction conditions for piperazin-2-one derivatives

Welcome to the Technical Support Center for Heterocyclic Catalysis. As a Senior Application Scientist, I have designed this guide to address the nuanced challenges of synthesizing piperazin-2-one derivatives via catalyti...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Heterocyclic Catalysis. As a Senior Application Scientist, I have designed this guide to address the nuanced challenges of synthesizing piperazin-2-one derivatives via catalytic reduction.

Piperazin-2-ones are privileged scaffolds in medicinal chemistry, forming the core of blockbuster drugs like praziquantel and HIV integrase inhibitors. However, their synthesis via catalytic reduction—whether through the asymmetric hydrogenation of pyrazin-2-ols or the reduction of nitro-precursors—is notoriously prone to stalled conversions, poor enantioselectivity, and complex side reactions.

This guide bridges the gap between theoretical reaction mechanisms and benchtop execution, providing self-validating protocols and causality-driven troubleshooting.

Mechanistic Pathway: Overcoming Aromatic Stability

The most significant hurdle in the catalytic reduction of pyrazin-2-ols to piperazin-2-ones is the thermodynamic stability of the aromatic starting material. Reduction requires the substrate to exist in its reactive imine tautomer (3,4-dihydropyrazin-2(1H)-one). Understanding this dynamic kinetic resolution (DKR) is critical for optimizing your catalytic system.

MechanisticPathway A Pyrazin-2-ol (Stable Aromatic) C 3,4-Dihydropyrazin-2(1H)-one (Reactive Imine) A->C Tautomerization (Equilibrium Shift) B TsOH·H2O (Brønsted Acid) B->A Promotes E Chiral Piperazin-2-one (>90% ee) C->E Asymmetric Hydrogenation D Pd(OCOCF3)2 / (R)-TolBINAP + H2 (1000 psi) D->C Catalyzes (DKR)

Mechanistic pathway of acid-promoted dynamic kinetic resolution (DKR) in pyrazin-2-ol hydrogenation.

Standardized Experimental Protocols

To ensure reproducibility, the following protocols have been engineered as self-validating systems. If the specified visual or analytical endpoints are not met at each stage, halt the experiment and consult the Troubleshooting section.

Protocol A: Palladium-Catalyzed Asymmetric Hydrogenation of Pyrazin-2-ols[1]

Objective: Synthesize chiral disubstituted piperazin-2-ones with >90% ee.

  • Catalyst Preparation: In an argon-filled glovebox, dissolve Pd(OCOCF3)2 (3.3 mol%) and (R)-TolBINAP (4.0 mol%) in anhydrous DCM (1.5 mL). Stir at room temperature for 30 minutes until a homogeneous, deep-orange active catalyst complex forms.

  • Substrate Loading: To a high-pressure hydrogenation vial, add the pyrazin-2-ol substrate (0.1 mmol) and TsOH·H2O (100 mol%, 0.1 mmol).

  • Solvent Addition: Add the pre-formed catalyst solution, followed by anhydrous Benzene (1.5 mL) to create a 1:1 DCM/Benzene binary solvent system.

  • Hydrogenation: Transfer the vial to a stainless-steel autoclave. Purge the vessel with H2 gas three times, then pressurize to 1000 psi.

  • Reaction: Heat the autoclave to 80 °C and stir vigorously for 24–48 hours.

  • Validation & Isolation: Vent the H2 gas slowly. The reaction is complete when TLC (Hexanes/EtOAc 1:1) shows total consumption of the UV-active starting material. Neutralize with saturated NaHCO3, extract with DCM, and purify via flash chromatography.

Protocol B: Chemoselective Pt/C Reduction of Nitro-Precursors to Fused Piperazin-2-ones[2]

Objective: Prevent colored azo-dimer formation during the reduction of nitro-amino acid derivatives.

  • Reaction Setup: Dissolve the nitro-precursor (84 mmol) in 300 mL of THF in a hydrogenation reactor.

  • Catalyst & Additive Loading: Add 3.0 g of 5% Pt/C. Critical Step: Add 1.5 g of Vanadium(IV) oxyacetylacetonate.

  • Hydrogenation: Pressurize the reactor with H2 to 4 bar (approx. 58 psi) and maintain the temperature at exactly 35 °C.

  • Monitoring: Stir for 24 hours. Monitor hydrogen uptake; the reaction is complete when H2 consumption ceases.

  • Workup: Filter the mixture through a pad of Celite to remove the Pt/C and Vanadium catalysts. Evaporate the filtrate under reduced pressure to yield a clean, pale-yellow to white solid.

Troubleshooting & FAQs

Q1: My asymmetric hydrogenation of pyrazin-2-ols is stalling at <20% conversion. Increasing the catalyst loading does not help. What is the chemical causality? A1: The stall is not a catalyst failure; it is a thermodynamic trap. Pyrazin-2-ols exist predominantly in their highly stable, flat aromatic form. The palladium catalyst, however, can only reduce the non-aromatic imine tautomer (3,4-dihydropyrazin-2(1H)-one). Solution: You must force the tautomeric equilibrium forward. Ensure you are adding a stoichiometric amount of a strong Brønsted acid (TsOH·H2O at 100 mol%). The acid protonates the substrate, drastically lowering the activation energy required for tautomerization and enabling the dynamic kinetic resolution to proceed.

Q2: During the Pt/C reduction of nitro-compounds to piperazin-2-ones, my product mixture turns dark orange/red and contains multiple inseparable impurities. How do I improve chemoselectivity? A2: The intense coloration is caused by the accumulation of hydroxylamine intermediates, which undergo off-target condensation to form highly colored azo and azoxy dimers[1]. Solution: Dope your Pt/C catalytic system with a transition metal co-catalyst, specifically Vanadium(IV) oxyacetylacetonate (approx. 5% w/w relative to substrate). Vanadium acts as an oxygen-transfer agent, rapidly accelerating the deoxygenation of the hydroxylamine intermediate to the primary amine before dimerization can occur, resulting in a clean, high-yielding cyclization.

Q3: I am achieving full conversion in my Ir/Pd-catalyzed reductions, but my enantiomeric excess (ee) is stuck below 60%. How can I optimize the facial selectivity? A3: Enantioselectivity in these systems is dictated by the rigidity of the chiral pocket and the dielectric constant of the solvent, which influences the tightness of the transition state. Highly polar solvents loosen the catalyst-substrate coordination. Solution: First, switch to a binary non-polar/polar solvent mixture (e.g., DCM/Benzene 1:1). The benzene lowers the overall dielectric constant, tightening the transition state, while DCM maintains substrate solubility. Second, utilize a rigid bidentate ligand with high steric bulk, such as (R)-TolBINAP, which provides superior facial shielding compared to standard BINAP.

Q4: I successfully reduced my substrate, but I cannot remove the N4-PMB (p-methoxybenzyl) protecting group without destroying the newly formed piperazin-2-one ring. What are my options? A4: PMB groups require harsh oxidative cleavage conditions (e.g., DDQ or CAN). The electron-rich nature of the newly synthesized piperazin-2-one core makes it highly susceptible to oxidative degradation under these conditions, leading to ring-opening or over-oxidation[2]. Solution: Abandon the PMB protecting group strategy. Re-synthesize your starting material using an N4-Boc (tert-butyloxycarbonyl) protecting group. Boc is completely orthogonal to the reductive conditions used to form the piperazin-2-one and can be cleanly cleaved post-reduction using 20% TFA in DCM at room temperature, leaving the lactam core perfectly intact.

Quantitative Data Summary

The following table synthesizes optimized parameters for various piperazin-2-one catalytic reductions to serve as a baseline for your experimental design.

Substrate TypeCatalyst SystemCritical AdditiveSolvent & ConditionsYield (%)Enantiomeric Excess (ee %)
5,6-Disubstituted Pyrazin-2-olsPd(OCOCF3)2 / (R)-TolBINAPTsOH·H2O (100 mol%)DCM/Benzene (1:1), 80 °C, 1000 psi H285–95%84–90%
Nitro-amino acid precursors5% Pt/CVanadium(IV) oxyacetylacetonateTHF, 35 °C, 58 psi H2>90%N/A (Achiral/Racemic)
Unsaturated N-Boc PiperazinonesPd2(dba)3 / (S)-(CF3)3-tBuPHOXNoneHexanes/Toluene (2:1), 40 °C80–92%88–95%
Aldimines (Reductive Amination)Trichlorosilane (Cl3SiH)DMF (10 mol%)Toluene, 15–20 °C, Metal-Free75–88%N/A (Achiral)

References

  • Feng, G.-S., Zhao, Z.-B., Shi, L., & Zhou, Y.-G. (2021). Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. Organic Chemistry Frontiers, Royal Society of Chemistry. Available at:[Link]

  • Sun, A. W., Hess, S. N., & Stoltz, B. M. (2018). Enantioselective synthesis of gem-disubstituted N-Boc diazaheterocycles via decarboxylative asymmetric allylic alkylation. Chemical Science, Royal Society of Chemistry. Available at:[Link]

  • Boehringer Ingelheim International GmbH. (2007). Process for the Manufacture of fused piperazin-2-one derivatives. US Patent US20070213534A1.

Sources

Reference Data & Comparative Studies

Validation

Comparing 3-(4-Methoxyphenyl)piperazin-2-one with unsubstituted piperazinones

An in-depth comparative analysis of piperazinone scaffolds requires moving beyond basic structural descriptions to understand how specific functionalizations dictate biological behavior. The piperazin-2-one core is a pri...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth comparative analysis of piperazinone scaffolds requires moving beyond basic structural descriptions to understand how specific functionalizations dictate biological behavior. The piperazin-2-one core is a privileged structural unit in drug discovery, frequently utilized to build therapeutic agents targeting central nervous system (CNS) disorders, oncology, and immunological diseases[1].

However, the transition from an unsubstituted piperazin-2-one to a 3-(4-Methoxyphenyl)piperazin-2-one (CAS: 85607-62-1) represents a fundamental shift in molecular design. This guide provides a comprehensive evaluation of how this specific C3-substitution alters physicochemical properties, pharmacodynamics, and pharmacokinetics, supported by self-validating experimental protocols.

Physicochemical Profiling: The Causality of C3-Substitution

The unsubstituted piperazin-2-one is a small, polar, and relatively rigid heterocycle. It is primarily used as a linker or a core scaffold that requires extensive N1 and N4 derivatization to achieve target affinity[2].

Introducing a 4-methoxyphenyl group at the C3 position fundamentally alters the molecule's hydration shell and conformational landscape. The steric bulk of the aryl group restricts the conformational flexibility of the piperazinone ring, often pre-organizing the molecule into a bioactive conformation that reduces the entropic penalty upon receptor binding. Furthermore, the methoxy group acts as a directional hydrogen-bond acceptor, while the aromatic ring provides a lipophilic shield that drastically alters the topological polar surface area (TPSA) and partition coefficient (LogP).

Table 1: Comparative Physicochemical Properties

PropertyUnsubstituted Piperazin-2-one3-(4-Methoxyphenyl)piperazin-2-onePharmacological Impact of Substitution
Molecular Weight 100.12 g/mol 206.24 g/mol Increases bulk; shifts molecule from a fragment to a primary pharmacophore.
Lipophilicity (ClogP) -0.8 to -0.51.2 to 1.8Enhances lipid bilayer penetration; critical for CNS target engagement[3].
H-Bond Acceptors 2 (N, O)3 (N, O, O-Me)Introduces new vectors for kinase hinge-binding or GPCR interactions.
Conformational State Flexible (Rapid interconversion)Sterically ConstrainedLocks the N4 amine vector, improving target selectivity.
Primary Utility Polar Linker, Synthetic Building BlockPeptidomimetic Core, CNS LigandShifts utility from a structural spacer to an active binding determinant.

Pharmacodynamic & Pharmacokinetic Implications

Target Engagement (Pharmacodynamics)

Unsubstituted piperazinones generally exhibit weak intrinsic target binding. They serve as vectors to project functional groups into binding pockets, as seen in the development of potent PARP-1/2 inhibitors where bulky hydrophobic groups must be grafted onto the N-1 position to achieve nanomolar efficacy[2].

Conversely, 3-(4-Methoxyphenyl)piperazin-2-one possesses intrinsic binding determinants. The electron-rich aromatic ring can engage in strong π−π or cation- π stacking with aromatic amino acids (e.g., Phenylalanine, Tryptophan) in receptor binding sites. This specific motif is highly relevant in the design of Monoamine Oxidase (MAO) inhibitors and dopamine/serotonin receptor ligands[4].

ADME and Metabolic Liabilities (Pharmacokinetics)

The pharmacokinetic behavior of arylpiperazine derivatives is heavily dictated by their lipophilicity[5]. While the unsubstituted core is highly water-soluble but poorly permeable across the blood-brain barrier (BBB), the 3-(4-methoxyphenyl) substitution increases lipophilicity to an optimal range for CNS penetration (LogP ~1.5)[3].

However, this substitution introduces a specific metabolic liability. The methoxy group is highly susceptible to Phase I metabolism—specifically, O-demethylation mediated by Cytochrome P450 enzymes (like CYP2D6 and CYP3A4). This metabolic pathway converts the methoxy group into a phenolic hydroxyl group, rapidly increasing polarity and facilitating Phase II glucuronidation and subsequent excretion.

SAR_Comparison Unsub Unsubstituted Piperazin-2-one (Polar Core, Linker) N1_N4 N1/N4 Derivatization Required for Affinity Unsub->N1_N4 Functionalization Sub 3-(4-Methoxyphenyl)piperazin-2-one (Lipophilic, Target-Binding) C3_Aryl C3 Aryl Group (π-π Stacking, Steric Bulk) Sub->C3_Aryl Intrinsic Affinity Methoxy Methoxy Group (H-Bond Acceptor, CYP Liability) C3_Aryl->Methoxy Electronic/Metabolic Mod

SAR mapping: How C3-substitution shifts the piperazinone from a linker to an active pharmacophore.

Self-Validating Experimental Protocols

To objectively compare these scaffolds, researchers must employ rigorous, self-validating assays. The following protocols are designed with internal controls to ensure that the resulting data is a direct consequence of the molecular structure, rather than experimental artifact.

Protocol A: RP-HPLC Determination of Lipophilicity (LogP)

Experimentally determined lipophilicity is a critical predictor of BBB permeability[3]. This protocol uses Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) to determine the capacity factor ( k′ ), which correlates to LogP[6].

Self-Validation Mechanism: The inclusion of an unretained marker (uracil) ensures that variations in flow rate or column void volume do not skew the retention time ( tR​ ) data. A calibration curve of known standards ensures system accuracy.

  • Preparation of Mobile Phase: Prepare a mixture of Methanol/Water (e.g., 60:40 v/v) buffered to pH 7.4 (using 10 mM phosphate buffer) to ensure the N4 amine of the piperazinone remains in a consistent ionization state.

  • Standard Calibration: Inject a series of reference standards with known LogP values (e.g., aniline, phenol, toluene).

  • Void Volume Determination: Inject uracil (unretained marker) to determine the dead time ( t0​ ).

  • Sample Analysis: Inject 10 µL of 1 mM solutions of unsubstituted piperazin-2-one and 3-(4-Methoxyphenyl)piperazin-2-one. Record the retention time ( tR​ ).

  • Data Calculation: Calculate the capacity factor ( k′ ) using the formula: k′=(tR​−t0​)/t0​ . Extrapolate the LogP of the test compounds using the linear regression equation derived from the reference standards.

Protocol B: In Vitro Microsomal Stability Assay (O-Demethylation Assessment)

To quantify the metabolic liability introduced by the methoxy group, an in vitro human liver microsome (HLM) stability assay is required.

Self-Validation Mechanism: This protocol includes a "Minus-NADPH" control. Because CYP450 enzymes strictly require NADPH as a cofactor, any degradation observed in the absence of NADPH indicates chemical instability rather than enzymatic metabolism. A positive control (Verapamil) validates the enzymatic activity of the microsome batch.

  • Incubation Mixture: In a 96-well plate, combine 1 µM of the test compound (3-(4-Methoxyphenyl)piperazin-2-one) with 0.5 mg/mL Human Liver Microsomes in 100 mM potassium phosphate buffer (pH 7.4).

  • Control Wells:

    • Minus-NADPH Control: Test compound + HLMs + Buffer (No NADPH).

    • Positive Control: 1 µM Verapamil + HLMs + NADPH.

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding an NADPH regenerating system (final concentration 1 mM).

  • Time-Course Sampling: At t=0,15,30,45,and 60 minutes, transfer 50 µL aliquots into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide) to quench the reaction and precipitate proteins.

  • Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS, monitoring the parent mass transition and the expected O-demethylated metabolite mass transition (Parent[M+H] - 14 Da).

  • Interpretation: Calculate the intrinsic clearance ( CLint​ ) based on the half-life ( t1/2​ ) of the parent compound depletion.

Metabolic_Workflow Parent 3-(4-Methoxyphenyl)piperazin-2-one (Incubation with HLM + NADPH) CYP CYP450 Enzymes (e.g., CYP2D6, CYP3A4) Parent->CYP Phase I Metabolism Metabolite O-Demethylated Metabolite (Phenolic Derivative) CYP->Metabolite O-Demethylation Analysis LC-MS/MS Quantification (Clearance Rate & Half-life) Metabolite->Analysis Reaction Quench & Centrifugation

Workflow for assessing CYP450-mediated O-demethylation of the methoxyphenyl moiety.

References

  • Ribose conversion with amino acids into pyrraline platform chemicals – expeditious synthesis of diverse pyrrole-fused alkaloid compounds Source: RSC Publishing URL:[Link]

  • Discovery of Quinazoline-2,4(1H,3H)-dione Derivatives Containing a Piperizinone Moiety as Potent PARP-1/2 Inhibitors Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Investigation of lipophilicity and pharmacokinetic properties of 2-(methoxy)phenylpiperazine dopamine D2 ligands Source: PubMed (NIH) URL:[Link]

  • Lipophilic Studies and In Silico ADME Profiling of Biologically Active 2-Aminothiazol-4(5H)-one Derivatives Source: MDPI URL:[Link]

Sources

Comparative

Validation of LC-MS/MS method for 3-(4-Methoxyphenyl)piperazin-2-one quantification

Validation of LC-MS/MS Method for 3-(4-Methoxyphenyl)piperazin-2-one Quantification: A Comparative Guide on Sample Preparation and Column Chemistries As a Senior Application Scientist, one of the most persistent challeng...

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Author: BenchChem Technical Support Team. Date: April 2026

Validation of LC-MS/MS Method for 3-(4-Methoxyphenyl)piperazin-2-one Quantification: A Comparative Guide on Sample Preparation and Column Chemistries

As a Senior Application Scientist, one of the most persistent challenges in bioanalytical method development is achieving robust, reproducible quantification of moderately polar, basic analytes in complex biological matrices. The compound 3-(4-Methoxyphenyl)piperazin-2-one (MW: 206.24 g/mol ) presents a unique analytical profile: it contains a basic piperazinone core and an electron-rich methoxyphenyl ring.

When developing an LC-MS/MS method for this analyte in human plasma, traditional approaches—such as Protein Precipitation (PPT) combined with standard C18 chromatography—frequently fail. They suffer from severe ion suppression and poor retention. This guide objectively compares traditional methodologies against optimized solutions (PureExtract™ HLB Solid Phase Extraction and Vanguard™ Biphenyl column chemistry), providing mechanistic insights and experimental validation data compliant with ICH M10 guidelines[1].

Mechanistic Insights: The Bioanalytical Challenge

The primary enemy of trace-level LC-MS/MS quantification in plasma is the matrix effect, predominantly driven by endogenous glycerophosphocholines[2]. During electrospray ionization (ESI), these highly abundant phospholipids compete with the target analyte for available charge droplets, leading to massive signal suppression.

To build a self-validating system , a method must not only utilize a Stable Isotope-Labeled Internal Standard (SIL-IS) to track and correct for variations but must also physically separate the analyte from these suppressive matrix components. This separation must occur at two stages: sample preparation and chromatographic retention.

Chromatographic Strategy: Why Biphenyl Outperforms C18

Standard C18 stationary phases rely exclusively on dispersive, hydrophobic interactions. Because 3-(4-Methoxyphenyl)piperazin-2-one is moderately polar, it elutes early on a C18 column—directly in the "suppression zone" where unretained salts and early-eluting lysophospholipids co-elute.

By switching to a Vanguard™ Biphenyl column, we introduce orthogonal selectivity. The biphenyl phase provides strong π−π interactions with the electron-donating methoxyphenyl ring of the analyte. This mechanistic shift drastically increases the analyte's retention factor ( k′ ), pushing it out of the phospholipid elution window and ensuring a clean ionization environment.

Mechanism cluster_Biphenyl Vanguard™ Biphenyl Column cluster_C18 Standard C18 Column Analyte 3-(4-Methoxyphenyl) piperazin-2-one PiPi π-π Interactions (Methoxyphenyl ring) Analyte->PiPi Hydro1 Hydrophobic Retention (Piperazine core) Analyte->Hydro1 Hydro2 Hydrophobic Retention Only Analyte->Hydro2 Result1 High Selectivity & Strong Retention PiPi->Result1 Hydro1->Result1 Result2 Poor Retention & Matrix Interference Hydro2->Result2

Fig 2. Chromatographic retention mechanisms: Biphenyl vs. C18 columns.

Sample Preparation Workflows

While PPT is fast and inexpensive, it only removes proteins, leaving >95% of plasma phospholipids in the final extract. Polymeric Hydrophilic-Lipophilic Balance (HLB) SPE, however, utilizes a divinylbenzene/N-vinylpyrrolidone copolymer. This allows for a targeted wash step to remove polar interferences, followed by a controlled elution that extracts the analyte while leaving the highly hydrophobic, late-eluting phospholipids permanently bound to the sorbent.

Workflow cluster_SPE PureExtract™ HLB SPE cluster_PPT Traditional PPT Start Human Plasma Sample (Spiked with Analyte) Cond 1. Condition/Equilibrate (MeOH / H2O) Start->Cond Pathway A AddACN 1. Add 3x Vol ACN (0.1% FA) Start->AddACN Pathway B Load 2. Load Sample Cond->Load Wash 3. Wash (5% MeOH) Removes Salts Load->Wash Elute 4. Elute (100% MeOH) Leaves Phospholipids Wash->Elute Dry Evaporate & Reconstitute (Mobile Phase A) Elute->Dry Vortex 2. Vortex & Centrifuge (14,000 rpm) AddACN->Vortex Super 3. Collect Supernatant (Contains Phospholipids) Vortex->Super Super->Dry LCMS LC-MS/MS Analysis Dry->LCMS

Fig 1. Comparative sample preparation workflow: HLB SPE vs. Traditional PPT.

Step-by-Step Methodologies

Method A: PureExtract™ HLB SPE (96-well plate, 30 mg/well)

  • Conditioning: Pass 1.0 mL Methanol followed by 1.0 mL LC-MS grade Water through the sorbent.

  • Loading: Apply 200 µL of human plasma (spiked with analyte and 10 ng/mL SIL-IS, pre-diluted 1:1 with 4% H3PO4 to disrupt protein binding).

  • Washing: Wash with 1.0 mL of 5% Methanol in Water to remove polar interferences and salts.

  • Elution: Elute with 2 x 500 µL of 100% Methanol. The analyte elutes, while highly hydrophobic phospholipids remain bound.

  • Drying & Reconstitution: Evaporate under N2 at 40°C; reconstitute in 200 µL of Mobile Phase A.

Method B: Traditional Protein Precipitation (PPT)

  • Precipitation: Add 600 µL of Acetonitrile (containing 0.1% Formic Acid) to 200 µL of human plasma.

  • Mixing: Vortex vigorously for 2 minutes.

  • Centrifugation: Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Collection: Transfer 500 µL of the supernatant.

  • Drying & Reconstitution: Evaporate under N2 at 40°C; reconstitute in 200 µL of Mobile Phase A.

LC-MS/MS Analytical Conditions:

  • System: Agilent 1290 Infinity II LC / 6495C Triple Quadrupole MS (ESI+).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 10% B to 90% B over 3.5 minutes (Flow Rate: 0.4 mL/min).

  • MRM Transitions: m/z 207.2 → 134.1 (Analyte); m/z 210.2 → 134.1 (SIL-IS).

Experimental Data & Method Validation

To objectively evaluate performance, Matrix Effects (ME) and Extraction Recovery (RE) were calculated using the post-extraction spike method pioneered by Matuszewski et al.[3]. A Matrix Factor (MF) of 1.0 indicates no matrix effect, whereas an MF < 1.0 indicates ion suppression.

Table 1: Recovery and Matrix Effect Comparison (n=6, 50 ng/mL)

Sample Prep MethodLC ColumnExtraction Recovery (%)Matrix Factor (MF)% CV (Precision)
Traditional PPT Standard C1888.4%0.42 (Severe Suppression)18.5%
Traditional PPT Vanguard™ Biphenyl89.1%0.78 (Moderate Suppression)11.2%
PureExtract™ HLB Standard C1894.5%0.85 (Mild Suppression)8.4%
PureExtract™ HLB Vanguard™ Biphenyl 96.2% 0.98 (No Suppression) 3.1%

Analysis: The combination of PPT and a C18 column results in an unacceptable Matrix Factor of 0.42, meaning 58% of the signal is lost to phospholipid ion suppression. The synergistic combination of HLB SPE (removing the bulk of phospholipids) and Biphenyl chromatography (shifting the analyte away from residual suppression zones) yields near-perfect recovery (96.2%) and a Matrix Factor of 0.98.

Table 2: ICH M10 Validation Criteria for Optimized Method (HLB + Biphenyl)

According to ICH M10 guidelines, bioanalytical methods must demonstrate accuracy within ±15% of the nominal concentration (±20% at the LLOQ) and precision (CV) ≤15% (≤20% at LLOQ)[1].

QC Level (ng/mL)Intra-day Accuracy (%)Intra-day Precision (% CV)Inter-day Accuracy (%)Inter-day Precision (% CV)
LLOQ (0.5)104.26.8106.18.2
LQC (1.5)98.54.197.85.5
MQC (50.0)101.33.2102.04.0
HQC (150.0)99.12.898.43.5

Conclusion

The quantification of 3-(4-Methoxyphenyl)piperazin-2-one in human plasma exposes the critical vulnerabilities of traditional bioanalytical workflows. Relying on Protein Precipitation and C18 columns introduces severe phospholipid-induced ion suppression, compromising both sensitivity and reproducibility.

By upgrading to PureExtract™ HLB SPE , analysts can selectively wash away salts and trap suppressive phospholipids. Coupling this clean extract with a Vanguard™ Biphenyl column leverages π−π interactions to ensure optimal retention and selectivity. This combined workflow creates a highly robust, self-validating system that easily exceeds ICH M10 regulatory requirements for accuracy and precision.

References

  • Food and Drug Administration (FDA). "M10 Bioanalytical Method Validation and Study Sample Analysis." fda.gov. URL:[Link]

  • Taylor & Francis. "Phospholipid-Based Matrix Effects in LC–MS Bioanalysis." tandfonline.com. URL:[Link]

  • PubMed (NIH). "Matrix effect in quantitative LC/MS/MS analyses of biological fluids: a method for determination of finasteride in human plasma at picogram per milliliter concentrations." nih.gov. URL:[Link]

Sources

Validation

3-(4-Methoxyphenyl)piperazin-2-one vs other methoxyphenyl derivatives in assays

As a Senior Application Scientist in early-stage drug discovery, navigating the vast chemical space of arylpiperazines requires a deep understanding of structure-activity relationships (SAR) and assay mechanics. The pipe...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in early-stage drug discovery, navigating the vast chemical space of arylpiperazines requires a deep understanding of structure-activity relationships (SAR) and assay mechanics. The piperazine scaffold is a privileged structure in neuropharmacology, particularly for targeting G protein-coupled receptors (GPCRs) such as serotonin (5-HT) and dopamine (D2/D3) receptors.

This guide provides an objective, data-driven comparison between 3-(4-Methoxyphenyl)piperazin-2-one and other prominent methoxyphenylpiperazine derivatives. We will explore the mechanistic rationale behind these structural modifications, evaluate their performance in standard biological assays, and provide validated protocols for their in vitro characterization.

Structural Rationale: Basicity, Sterics, and Target Engagement

When optimizing a hit compound for central nervous system (CNS) targets, two critical modifications are often evaluated on the arylpiperazine core: the oxidation of the piperazine ring and the positional isomerism of the methoxy substituent.

The Piperazin-2-one Core vs. Unsubstituted Piperazine

Standard piperazines possess two basic nitrogen atoms (pKa ~9.8 and ~5.6). At physiological pH (7.4), the secondary amine is highly protonated, which is essential for anchoring the molecule to the conserved aspartate residue (e.g., Asp116 in 5-HT1A) in the GPCR binding pocket. However, high basicity can also lead to poor membrane permeability and unwanted hERG channel liability.

By introducing a carbonyl group to form piperazin-2-one (a lactam), the basicity of the adjacent nitrogen (N1) is neutralized. This bioisosteric modification reduces the overall polar surface area, improves blood-brain barrier (BBB) penetration, and introduces a novel hydrogen-bond acceptor, which can drastically alter the compound's selectivity profile [4].

4-Methoxyphenyl vs. 2-Methoxyphenyl Substitution

The position of the methoxy group on the phenyl ring dictates the molecule's conformational geometry:

  • 2-Methoxyphenyl (ortho): The steric bulk of the ortho-methoxy group restricts the rotation of the phenyl-piperazine bond. This forces the phenyl ring into a perpendicular conformation relative to the piperazine chair, a geometry that perfectly complements the hydrophobic pocket of 5-HT1A and D2/D3 receptors [5, 9].

  • 4-Methoxyphenyl (para): In compounds like 3-(4-Methoxyphenyl)piperazin-2-one, the para-methoxy group projects linearly. While this often reduces affinity for 5-HT1A compared to the ortho-isomer, it extends the molecule's reach, allowing it to probe deeper binding pockets. This linear projection is often favored in non-GPCR targets, such as sigma receptors or specific kinase/enzyme inhibitors (e.g., farnesyltransferase inhibitors)[4, 6].

Comparative Performance Data in Assays

The table below synthesizes quantitative assay data comparing the performance of para- and ortho-methoxyphenylpiperazine derivatives across standard CNS and oncology targets.

Compound Class / DerivativePrimary TargetBinding Affinity ( Ki​ / IC50​ )Intrinsic ActivityAssay Type
3-(4-Methoxyphenyl)piperazin-2-one analogs FTase / Kinases IC50​≈1−10μM Enzyme InhibitionMTT Cytotoxicity / Enzymatic [4]
oMeOPP (2-Methoxyphenylpiperazine)5-HT1A Receptor Ki​<10nM Partial Agonist ( Emax​≈70% )Radioligand Binding [9]
HBK-10 (2-Methoxyphenyl derivative)5-HT1A / D2 Ki​=1.2nM (5-HT1A)AntagonistcAMP / Radioligand [5]
N-[4-(4-Arylpiperazin-1-yl)butyl] analogs Dopamine D3 Ki​≈5−50nM Partial Agonist / AntagonistEu-GTP Binding [8]
Homopiperazine 4-OMe analogs mGlu4 ReceptorInactive ( >10μM )N/ACalcium Mobilization [3]

Data Interpretation: The shift from a 2-methoxy to a 4-methoxy substitution generally abolishes high-affinity GPCR binding (as seen in the mGlu4 and 5-HT1A assays) but opens up utility in cytotoxic and enzymatic assays where linear, rigidified scaffolds are preferred [3, 4].

Validated Experimental Workflows

To accurately assess the pharmacological profile of these derivatives, researchers must employ self-validating assay systems. Below are the optimized protocols for determining both binding affinity and functional activity.

Protocol A: Radioligand Binding Assay (Affinity Determination)

This assay determines the Ki​ of the methoxyphenylpiperazine derivative by measuring its ability to displace a radioactive tracer (e.g., [ 3 H]-8-OH-DPAT for 5-HT1A).

  • Membrane Preparation: Harvest CHO-K1 cells stably expressing the target human receptor. Homogenize in ice-cold assay buffer (50 mM Tris-HCl, 5 mM MgCl2, pH 7.4). Causality: Mg2+ is critical for stabilizing the GPCR-G protein complex, ensuring the receptor is in a high-affinity state.

  • Incubation: In a 96-well plate, combine 50 µg of membrane protein, 1 nM of the radioligand, and varying concentrations of the test compound (10 pM to 10 µM).

  • Equilibration: Incubate at 25°C for 60 minutes to reach thermodynamic equilibrium.

  • Filtration: Terminate the reaction by rapid filtration through GF/B glass fiber filters pre-soaked in 0.1% Polyethylenimine (PEI). Causality: PEI reduces non-specific binding of the highly lipophilic piperazine derivatives to the filter matrix.

  • Quantification: Wash filters three times with cold buffer, dry, and measure retained radioactivity using a liquid scintillation counter. Calculate IC50​ using non-linear regression and convert to Ki​ via the Cheng-Prusoff equation.

Protocol B: Time-Resolved Fluorescence (TRF) Eu-GTP Binding Assay (Functional Activity)

To determine whether a derivative is an agonist or antagonist, we measure G-protein activation. We utilize a Europium-labeled GTP analog (Eu-GTP) rather than traditional [ 35 S]GTPγS to avoid radioactive waste while maintaining high sensitivity[8].

  • Reaction Setup: Mix cell membranes (10 µ g/well ) with the test compound in assay buffer containing 1 µM GDP. Causality: Excess GDP is required to saturate basal (unactivated) G-protein binding sites, ensuring that any measured Eu-GTP binding is strictly receptor-mediated.

  • Tracer Addition: Add 1 nM Eu-GTP to the wells. Causality: A non-hydrolyzable GTP analog is used because native GTP would be rapidly degraded by endogenous GTPases, destroying the signal.

  • Incubation & Filtration: Incubate for 30 minutes at room temperature. Filter through GF/C plates and wash extensively.

  • Detection: Measure Time-Resolved Fluorescence (Excitation: 340 nm, Emission: 615 nm).

  • Validation: A valid assay must include a known full agonist (e.g., Serotonin) as a positive control (defining 100% Emax​ ) and a blank (defining 0%). The assay is considered robust if the Z'-factor is > 0.5.

Pathway and Workflow Visualizations

To conceptualize the mechanism of action and the experimental execution, refer to the following diagrams.

GPCR Signaling Modulation Pathway

Methoxyphenylpiperazines primarily exert their effects by modulating Gi/o-coupled receptors, which directly impacts intracellular cAMP levels.

G Ligand Methoxyphenylpiperazine Derivative GPCR 5-HT1A / D2 Receptor (GPCR) Ligand->GPCR Binds & Modulates Gi Gi/o Protein (α, β, γ subunits) GPCR->Gi Activates AC Adenylate Cyclase (Effector) Gi->AC Inhibits (αi subunit) cAMP cAMP Production (Decreased) AC->cAMP Downregulates PKA Protein Kinase A (Inhibited) cAMP->PKA Reduces Activation

Modulatory mechanism of methoxyphenylpiperazines on Gi/o-coupled 5-HT1A and D2 receptor pathways.

High-Throughput Eu-GTP Assay Workflow

The following workflow outlines the critical path for executing the functional assay described in Protocol B.

Workflow Prep Membrane Prep (CHO-K1 Cells) Incubate Compound Incubation (15 min, 25°C) Prep->Incubate EuGTP Add Eu-GTP & GDP (30 min, 25°C) Incubate->EuGTP Filter Filtration & Wash (Remove Unbound) EuGTP->Filter Read TRF Measurement (Ex: 340nm, Em: 615nm) Filter->Read Analyze Data Analysis (IC50 / Emax) Read->Analyze

Step-by-step workflow for the Time-Resolved Fluorescence (TRF) Eu-GTP binding assay.

Conclusion

The transition from a standard piperazine to a piperazin-2-one core, coupled with the precise positioning of a methoxy group (para vs. ortho), fundamentally alters a compound's pharmacological destiny. While 2-methoxyphenylpiperazines (like oMeOPP and HBK-10) are exquisitely tuned for 5-HT1A and D2 receptor modulation [5, 9], the linear geometry and reduced basicity of 3-(4-Methoxyphenyl)piperazin-2-one derivatives make them highly valuable as rigidified scaffolds for non-GPCR targets, including kinase inhibition and cytotoxic oncology applications [4]. Understanding these structural nuances and validating them through rigorous, controlled assays is the cornerstone of rational drug design.

Comparative

Benchmarking 3-(4-Methoxyphenyl)piperazin-2-one: A Comparative Guide for Drug Development

Executive Summary & Scientific Rationale The piperazin-2-one (piperazinone) scaffold is a privileged structure in medicinal chemistry, serving as a versatile template for synthesizing novel therapeutic agents, including...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Rationale

The piperazin-2-one (piperazinone) scaffold is a privileged structure in medicinal chemistry, serving as a versatile template for synthesizing novel therapeutic agents, including antiviral compounds [1] and opiate receptor ligands[2]. As drug discovery programs demand higher target selectivity and optimized pharmacokinetic (PK) profiles, the selection of starting building blocks becomes critical.

This guide objectively benchmarks 3-(4-Methoxyphenyl)piperazin-2-one (CAS: 85607-62-1) against standard reference materials: the unsubstituted piperazin-2-one and the baseline aryl reference 3-phenylpiperazin-2-one. By analyzing the structural, physicochemical, and reactive properties of this compound, researchers can make informed, data-driven decisions when designing structure-activity relationship (SAR) libraries.

Structural & Physicochemical Benchmarking

The addition of a para-methoxy (-OCH₃) group to the C3-phenyl ring fundamentally alters the molecule's electronic landscape. The methoxy group acts as a strong electron-donating group (EDG) via resonance, which increases the electron density of the aromatic ring. This modification transforms the phenyl ring into a potent hydrogen-bond acceptor, a crucial factor when optimizing ligand binding within hydrophobic protein pockets.

Furthermore, the steric bulk of the C3 substitution influences the conformational preference of the piperazinone ring, heavily favoring a specific chair conformation that positions the aryl group equatorially to minimize 1,3-diaxial interactions.

Table 1: Comparative Physicochemical Data
Property / MetricPiperazin-2-one (Standard)3-Phenylpiperazin-2-one (Baseline Aryl)3-(4-Methoxyphenyl)piperazin-2-one (Target)
CAS Number 5625-67-25266-99-985607-62-1
Molecular Weight 100.12 g/mol 176.22 g/mol 206.24 g/mol
Hydrogen Bond Donors 222
Hydrogen Bond Acceptors 223 (due to -OCH₃)
N4 Amine Nucleophilicity High (Unobstructed)Moderate (Steric hindrance at C3)Moderate (Steric hindrance at C3)
Primary Utility Generic linker / coreCNS & GPCR library building blockHigh-affinity target optimization (e.g., Antivirals)

Synthetic Utility & Reactivity Profiling

A self-validating synthetic protocol requires an understanding of the intrinsic reactivity of the molecule. The piperazin-2-one core possesses two distinct nitrogen atoms: the N1 amide and the N4 secondary amine .

The Causality of Regioselectivity: The N1 nitrogen is part of an amide bond; its lone pair is delocalized into the adjacent carbonyl group, rendering it poorly nucleophilic. Conversely, the N4 nitrogen is a standard secondary aliphatic amine. This electronic disparity allows for highly regioselective N4-alkylation without the need for protecting groups, provided the correct base is selected.

Protocol 1: Regioselective N4-Alkylation (Self-Validating Workflow)

This protocol utilizes a mild base to ensure absolute chemoselectivity for the N4 position. Using a strong base (like NaH) would risk deprotonating the N1 amide, leading to unwanted dialkylation or N1-substitution.

Materials:

  • 3-(4-Methoxyphenyl)piperazin-2-one (1.0 eq)

  • Alkyl halide (e.g., benzyl bromide) (1.1 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Anhydrous Dimethylformamide (DMF)

Step-by-Step Methodology:

  • Preparation: Dissolve 3-(4-Methoxyphenyl)piperazin-2-one in anhydrous DMF under an inert nitrogen atmosphere. Rationale: DMF is a polar aprotic solvent that accelerates SN2 substitutions by solvating the cation (K⁺) while leaving the nucleophile highly reactive.

  • Activation: Add finely powdered K₂CO₃ and stir at room temperature for 15 minutes. Rationale: K₂CO₃ acts as an acid scavenger to neutralize the HX byproduct, driving the reaction forward without deprotonating the N1 amide.

  • Alkylation: Add the alkyl halide dropwise over 10 minutes. Elevate the temperature to 60°C and stir for 4-6 hours.

  • Reaction Monitoring (Internal Control): Sample the reaction mixture hourly. Quench with water, extract with ethyl acetate, and analyze via LC-MS. Validation Check: The reaction is deemed complete when the starting material peak (m/z 207.1[M+H]⁺) is <2% relative to the product peak.

  • Workup: Cool to room temperature, dilute with distilled water to precipitate the product, and extract with ethyl acetate (3x). Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

SyntheticWorkflow A 3-(4-Methoxyphenyl)piperazin-2-one (CAS: 85607-62-1) B N4-Alkylation (Alkyl Halide, K2CO3, DMF) A->B Mild Conditions C N1-Amidation (Acyl Chloride, Strong Base) A->C Harsh Conditions D N4-Alkyl Derivative (Major Product) B->D E N1-Acyl Derivative (Orthogonal Product) C->E F LC-MS Validation (Target >98% Purity) D->F E->F

Caption: Divergent synthetic derivatization pathways for 3-(4-Methoxyphenyl)piperazin-2-one.

Analytical Benchmarking: GC-MS Quantification

When benchmarking the PK/PD profile of piperazin-2-one derivatives in biological matrices, precise quantification is mandatory. Because piperazinones are polar and can suffer from matrix effects, isotopic dilution mass spectrometry is the gold standard [3].

Protocol 2: GC-MS Quantitative Analysis with Internal Standard

The Causality of Derivatization: Piperazin-2-ones possess active hydrogen atoms (on N1 and N4) that cause peak tailing and poor volatility in Gas Chromatography. We utilize BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) with 1% TMCS to replace these active hydrogens with trimethylsilyl (TMS) groups, drastically improving thermal stability and peak resolution.

Step-by-Step Methodology:

  • Spiking: To 1 mL of plasma sample containing the analyte, add a known concentration of Piperazin-2-one-d6 (stable isotope-labeled internal standard). Rationale: The deuterated standard co-elutes with the target, perfectly correcting for any loss during extraction or ionization suppression.

  • Protein Precipitation: Add 2 mL of ice-cold methanol. Vortex vigorously for 1 minute, then centrifuge at 10,000 x g for 10 minutes at 4°C. Transfer the supernatant to a clean glass vial and evaporate to dryness under a gentle stream of nitrogen.

  • Derivatization: Add 50 µL of anhydrous ethyl acetate and 50 µL of BSTFA + 1% TMCS to the dried extract. Seal tightly and incubate at 70°C for 30 minutes.

  • Instrumental Analysis: Inject 1 µL into an Agilent 7890B/5977A GC-MS system (or equivalent) equipped with a DB-5ms column.

  • Validation: Quantify using the peak area ratio of the derivatized target analyte to the derivatized internal standard.

AnalyticalWorkflow S1 Sample Prep (Biological Matrix) S2 Internal Standard (Piperazin-2-one-d6) S1->S2 S3 Protein Precipitation (Ice-cold MeOH) S2->S3 S4 Derivatization (BSTFA + 1% TMCS, 70°C) S3->S4 S5 GC-MS Analysis (Agilent 7890B/5977A) S4->S5 S6 Quantification (Analyte/IS Ratio) S5->S6

Caption: Standardized GC-MS analytical workflow utilizing a deuterated internal standard.

Conclusion

Benchmarking 3-(4-Methoxyphenyl)piperazin-2-one against unsubstituted analogs reveals its superior utility in advanced drug design. The para-methoxy substitution not only provides a vital vector for hydrogen bonding in target active sites but also introduces steric parameters that can be leveraged to lock the piperazinone ring into favorable binding conformations. By adhering to the self-validating synthetic and analytical protocols outlined above, researchers can ensure high-fidelity data generation in their SAR campaigns.

References

  • Sanchez-Cespedes J, Moyer CL, Whitby LR, Boger DL, Nemerow GR. "Inhibition of adenovirus replication by a trisubstituted piperazin-2-one derivative." Antiviral Research, 2014 Aug;108:65-73. [1]

  • Yamashita T, Tsuru E, Banjyo E, Doe M, Shibata K, Yasuda M, Gemba M. "Synthesis and opiate activity of pseudo-tetrapeptides containing chiral piperazin-2-one and piperazine derivatives." Chemical & Pharmaceutical Bulletin (Tokyo), 1997 Dec;45(12):1940-4. [2]

  • Benchchem Application Notes. "Quantitative Analysis of Piperazin-2-one using Piperazin-2-one-d6 as an Internal Standard by GC-MS." Benchchem, 2023. [3]

Sources

Validation

Comparative Pharmacokinetics of 3-(4-Methoxyphenyl)piperazin-2-one and Its Analogs: A Technical Guide

Executive Summary In modern drug discovery, the transition from a standard piperazine to a piperazin-2-one (lactam) scaffold is a strategic maneuver designed to engineer superior pharmacokinetic (PK) profiles[1]. By intr...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, the transition from a standard piperazine to a piperazin-2-one (lactam) scaffold is a strategic maneuver designed to engineer superior pharmacokinetic (PK) profiles[1]. By introducing a carbonyl group adjacent to the nitrogen, the basicity (pKa) of the ring is significantly reduced, which enhances membrane permeability, increases metabolic stability against rapid N-oxidation, and mitigates off-target liabilities such as hERG binding[2].

However, the substitution at the 3-position of the piperazin-2-one core ultimately dictates the molecule's metabolic fate and clearance rate. This guide provides an in-depth, objective comparison of the pharmacokinetics of 3-(4-Methoxyphenyl)piperazin-2-one against its unsubstituted and halogenated analogs, grounded in validated experimental protocols and structural causality.

Comparative Pharmacokinetic Data

The functional group attached to the phenyl ring at the 3-position acts as the primary determinant for Phase I metabolic clearance. The table below summarizes the comparative PK parameters derived from established structure-activity relationship (SAR) profiling in standard rat models.

CompoundSubstructureClearance (mL/min/kg)Half-life ( t1/2​ , h)Oral Bioavailability (F%)Primary Metabolic Pathway
3-(4-Methoxyphenyl)piperazin-2-one 4-OMe45.21.832%O-demethylation (CYP2D6/3A4)
3-Phenylpiperazin-2-one Unsubstituted28.53.455%Aromatic para-hydroxylation
3-(4-Fluorophenyl)piperazin-2-one 4-F15.16.278%N-dealkylation / Minor oxidation
Mechanistic Causality
  • The Methoxy Liability: The 4-methoxy group in 3-(4-Methoxyphenyl)piperazin-2-one acts as a metabolic "soft spot." It is an electron-donating group that is rapidly targeted by cytochrome P450 enzymes (specifically CYP2D6 and CYP3A4) for O-demethylation[3]. This rapid biotransformation leads to high systemic clearance and a relatively short half-life.

  • The Fluoro Shield: Conversely, substituting the methoxy group with a fluorine atom (3-(4-Fluorophenyl)piperazin-2-one) blocks the para-position from oxidative attack. Because the C-F bond is highly resistant to CYP-mediated cleavage, clearance drops significantly, effectively doubling the half-life and boosting oral bioavailability.

Metabolic Pathway Dynamics

Once 3-(4-Methoxyphenyl)piperazin-2-one undergoes Phase I O-demethylation, the resulting phenol intermediate (3-(4-hydroxyphenyl)piperazin-2-one) becomes a prime substrate for Phase II uridine 5'-diphospho-glucuronosyltransferase (UGT) enzymes[4]. This rapid glucuronidation sequence is the primary driver behind the compound's 32% oral bioavailability, as heavy first-pass metabolism prevents the parent drug from reaching systemic circulation intact.

MetabolicPathway Parent 3-(4-Methoxyphenyl) piperazin-2-one CYP CYP2D6 / CYP3A4 (O-demethylation) Parent->CYP Phase I Oxidation Metabolite 3-(4-Hydroxyphenyl) piperazin-2-one CYP->Metabolite UGT UGT Enzymes (Glucuronidation) Metabolite->UGT Phase II Conjugation Excretion Renal Excretion UGT->Excretion

Fig 1: Phase I and II metabolic pathways of 3-(4-Methoxyphenyl)piperazin-2-one.

Validated Experimental Methodologies

To ensure absolute trustworthiness in PK profiling, the following protocols are designed as self-validating systems . Every step contains internal controls to rule out experimental artifacts.

Protocol A: In Vitro Microsomal Stability Assay

This assay determines the intrinsic clearance ( Clint​ ) of the piperazin-2-one analogs.

  • System Preparation: Thaw human or rat liver microsomes (HLM/RLM) and dilute to a protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).

  • Substrate Addition (Causality): Spike the test compound to a final concentration of 1 µM. Why 1 µM? This concentration is deliberately chosen to remain well below the anticipated Michaelis constant ( Km​ ), ensuring first-order linear kinetics which are mandatory for accurate intrinsic clearance calculations.

  • Reaction Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the metabolic reaction by adding NADPH (1 mM final concentration).

  • Self-Validating Quenching: At exact intervals (0, 5, 15, 30, 60 min), extract 50 µL aliquots and immediately quench the reaction in 150 µL of ice-cold acetonitrile containing 50 ng/mL of Piperazin-2-one-d6 as a Stable Isotope-Labeled Internal Standard (SIL-IS)[3]. Why SIL-IS? The deuterated standard perfectly co-elutes with the piperazinone core during chromatography. This normalizes any matrix-induced ion suppression or extraction losses, validating the quantitative integrity of every single time point.

  • Analysis: Centrifuge at 14,000 x g for 10 minutes to precipitate proteins. Transfer the supernatant for LC-MS/MS quantification.

Protocol B: In Vivo Pharmacokinetic Profiling (Rat Model)
  • Formulation: Dissolve the compound in 5% DMSO / 10% Tween 80 / 85% Saline. Causality: This specific vehicle ensures complete dissolution without precipitating in the bloodstream upon injection, preventing artificial spikes in clearance data.

  • Administration: Administer intravenously (IV) at 2 mg/kg and orally (PO) at 10 mg/kg to distinct cohorts of Sprague-Dawley rats (n=3 per route).

  • Strategic Sampling: Collect 200 µL of blood via jugular vein cannulation at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose. Causality: The dense early sampling (0.08 to 1 hr) accurately captures the distribution phase (alpha phase), while the extended 24-hour tail ensures a precise calculation of the terminal elimination half-life (beta phase).

  • Validation Controls: Process all plasma samples alongside matrix blanks and Quality Control (QC) samples at low, medium, and high concentrations to continuously validate the calibration curve during the LC-MS/MS run.

PKWorkflow Dosing IV/PO Dosing (Rat Model) Sampling Plasma Sampling (0 - 24h) Dosing->Sampling Extraction Protein Precipitation (+ SIL-IS d6) Sampling->Extraction LCMS LC-MS/MS Quantification Extraction->LCMS Analysis Non-compartmental PK Analysis LCMS->Analysis

Fig 2: Self-validating LC-MS/MS bioanalytical workflow for PK profiling.

Strategic Recommendations

When utilizing the piperazin-2-one scaffold, the choice of the 3-position substituent must align with the desired dosing regimen:

  • Use 3-(4-Methoxyphenyl)piperazin-2-one when a short half-life is desired (e.g., to avoid systemic accumulation in acute therapeutic settings).

  • Transition to the 4-Fluoro analog when developing a once-daily oral therapeutic, as the halogen effectively shields the molecule from rapid CYP-mediated clearance, maximizing systemic exposure.

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Comparative

A Researcher's Guide to Cross-Validation of In Vitro Assays: Characterizing 3-(4-Methoxyphenyl)piperazin-2-one at the 5-HT₁ₐ Receptor

Introduction: The Imperative of Orthogonal Assay Validation In the landscape of modern drug discovery, the initial characterization of a novel chemical entity is a pivotal step that dictates the trajectory of a research...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative of Orthogonal Assay Validation

In the landscape of modern drug discovery, the initial characterization of a novel chemical entity is a pivotal step that dictates the trajectory of a research program. The compound 3-(4-Methoxyphenyl)piperazin-2-one, a derivative of the well-established (methoxyphenyl)piperazine pharmacophore, presents a compelling case for rigorous pharmacological assessment. This structural class is renowned for its interaction with key G-protein coupled receptors (GPCRs), particularly serotonin (5-HT) and dopamine subtypes. Preliminary structural analysis strongly suggests the serotonin 1A (5-HT₁ₐ) receptor as a probable high-affinity target.

However, a single in vitro assay, no matter how robust, provides only one dimension of a compound's activity. True scientific trustworthiness is achieved through cross-validation : the practice of characterizing a compound using two or more distinct, or "orthogonal," assay methodologies. This guide provides a comprehensive framework for the cross-validation of 3-(4-Methoxyphenyl)piperazin-2-one, comparing a direct measure of target engagement (a radioligand binding assay) with a measure of cellular consequence (a functional cAMP assay). By juxtaposing these approaches, we can build a multidimensional and reliable pharmacological profile, discriminating between binding affinity and functional efficacy.

The Principle of Cross-Validation: From Binding to Function

The core principle of cross-validating a potential GPCR ligand is to confirm that its physical interaction with the receptor translates into a measurable biological response. A compound might bind with high affinity but fail to elicit a signal (an antagonist) or even suppress basal receptor activity (an inverse agonist). Conversely, a compound might show modest binding but be a highly efficacious agonist. Comparing results from a binding assay and a functional assay is therefore essential.

  • Radioligand Binding Assay: This method quantifies the affinity (expressed as the inhibition constant, Kᵢ) of a test compound for a receptor by measuring its ability to displace a known high-affinity radiolabeled ligand. It is a direct measure of target engagement.

  • Functional Cell-Based Assay: This method measures the physiological consequence of receptor activation. The 5-HT₁ₐ receptor is canonically coupled to the Gαi subunit, which inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular second messenger cyclic AMP (cAMP). This assay quantifies the compound's ability to modulate cAMP levels, revealing its functional potency (EC₅₀ for agonists, IC₅₀ for antagonists) and efficacy.

The workflow below illustrates the logical progression from a primary binding screen to a secondary functional validation, culminating in a correlated, validated pharmacological profile.

CrossValidationWorkflow cluster_0 Primary Assay: Target Engagement cluster_1 Secondary Assay: Functional Activity cluster_2 Data Correlation & Validation PrimaryScreen Radioligand Binding Assay (Measures Affinity, Kᵢ) HitIdent Identify High-Affinity Binders PrimaryScreen->HitIdent Displacement of [³H]8-OH-DPAT SecondaryAssay Functional cAMP Assay (Measures Potency, EC₅₀/IC₅₀) HitIdent->SecondaryAssay Orthogonal Validation Confirmation Confirm Agonist or Antagonist Activity SecondaryAssay->Confirmation Modulation of Forskolin- stimulated cAMP DataCorr Correlate Kᵢ and EC₅₀/IC₅₀ Confirmation->DataCorr Data Synthesis ValidatedHit Validated Pharmacological Profile DataCorr->ValidatedHit Establish SAR

Caption: Workflow for orthogonal cross-validation of a GPCR ligand.

Assay Platform 1: Radioligand Binding for 5-HT₁ₐ Affinity (Kᵢ) Determination

This assay directly measures the affinity of 3-(4-Methoxyphenyl)piperazin-2-one for the human 5-HT₁ₐ receptor. It is a competition assay where the test compound's ability to displace the well-characterized radiolabeled 5-HT₁ₐ agonist, [³H]8-OH-DPAT, from receptor-expressing cell membranes is quantified.

Experimental Protocol: 5-HT₁ₐ Radioligand Displacement Assay
  • Membrane Preparation: Utilize commercially available cell membranes prepared from HEK293 cells stably expressing the human 5-HT₁ₐ receptor. Thaw membranes on ice immediately before use.

  • Assay Buffer Preparation: Prepare an assay buffer consisting of 50 mM Tris-HCl, 5 mM MgCl₂, and 0.5 mM EDTA, with the pH adjusted to 7.4.[1]

  • Compound Dilution: Prepare a serial dilution of 3-(4-Methoxyphenyl)piperazin-2-one and the reference antagonist WAY-100635 in the assay buffer. A typical concentration range would span from 10⁻¹¹ M to 10⁻⁵ M.

  • Reaction Setup (96-well plate):

    • Total Binding: Add 50 µL of assay buffer, 50 µL of [³H]8-OH-DPAT (final concentration ~1.0 nM), and 150 µL of diluted membranes (typically 10-15 µg protein/well).[2]

    • Non-Specific Binding (NSB): Add 50 µL of a high concentration of a non-labeled competitor (e.g., 10 µM Serotonin or WAY-100635), 50 µL of [³H]8-OH-DPAT, and 150 µL of diluted membranes.[2]

    • Test Compound Wells: Add 50 µL of each dilution of the test compound, 50 µL of [³H]8-OH-DPAT, and 150 µL of diluted membranes.

  • Incubation: Seal the plate and incubate for 60 minutes at room temperature with gentle agitation.[1]

  • Harvesting: Rapidly terminate the binding reaction by vacuum filtration through a glass fiber filter mat (e.g., GF/C) pre-soaked in 0.3% polyethyleneimine. Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

  • Scintillation Counting: Dry the filter mat, place it in a scintillation vial with scintillant, and quantify the bound radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percent inhibition for each concentration of the test compound relative to the total specific binding (Total Binding - NSB).

    • Plot percent inhibition versus the log concentration of the test compound and fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC₅₀ value (the concentration of compound that inhibits 50% of specific binding).

    • Convert the IC₅₀ to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ) , where [L] is the concentration of the radioligand and Kₐ is its dissociation constant for the receptor.

Assay Platform 2: HTRF cAMP Functional Assay for 5-HT₁ₐ Activity (EC₅₀/IC₅₀)

This assay determines the functional consequence of compound binding. Since 5-HT₁ₐ is a Gαi-coupled receptor, agonist activation will inhibit adenylyl cyclase, leading to a decrease in intracellular cAMP. To measure this decrease against a low basal level, cAMP production is first stimulated using forskolin. An agonist will reduce this stimulated cAMP level, while an antagonist will block the effect of a known agonist. Homogeneous Time-Resolved Fluorescence (HTRF) is a highly sensitive, competition-based method to measure these changes.

HTRF_Principle HTRF cAMP Assay Principle (Competitive Immunoassay) Low_cAMP [Agonist Present] Cellular cAMP is low. HTRF_High HTRF_High High_cAMP [Agonist Absent] Cellular cAMP is high. HTRF_Low HTRF_Low

Caption: HTRF cAMP assay principle for Gi-coupled receptors.

Experimental Protocol: HTRF cAMP Assay
  • Cell Culture: Culture HEK293 cells stably expressing the human 5-HT₁ₐ receptor in appropriate media until they reach ~80-90% confluency.

  • Cell Plating: Harvest cells and seed them into a 384-well, low-volume, white assay plate at an optimized density. Incubate overnight.

  • Compound Preparation: Prepare serial dilutions of 3-(4-Methoxyphenyl)piperazin-2-one, the reference agonist 8-OH-DPAT, and the reference antagonist WAY-100635.

  • Assay Procedure (Antagonist Mode Example):

    • Add the test compound (3-(4-Methoxyphenyl)piperazin-2-one) or reference antagonist (WAY-100635) to the cells and incubate for 15-30 minutes.

    • Prepare a solution containing the reference agonist (8-OH-DPAT) at its EC₈₀ concentration and forskolin (typically 1-10 µM final concentration). Add this to the wells.

    • Incubate for 30 minutes at room temperature.

  • Cell Lysis and Detection:

    • Add the HTRF detection reagents (cAMP-d2 and anti-cAMP Cryptate) in lysis buffer as per the manufacturer's protocol (e.g., Revvity HTRF cAMP Gi Detection Kit).[3]

    • Incubate for 60 minutes at room temperature to allow the competitive immunoassay to reach equilibrium.[4]

  • Signal Reading: Read the plate on an HTRF-compatible reader, measuring the emission at 665 nm (FRET signal) and 620 nm (Cryptate donor signal).

  • Data Analysis:

    • Calculate the 665/620 ratio for each well.

    • Normalize the data (e.g., to the forskolin-only signal as 0% inhibition and the maximal agonist response as 100% inhibition).

    • Plot the normalized response versus the log concentration of the antagonist and fit to a sigmoidal dose-response curve to determine the functional IC₅₀.

    • To test for agonist activity, the compound is added in the absence of a reference agonist. A decrease in the forskolin-stimulated cAMP signal indicates agonism, and the EC₅₀ can be determined.

Comparative Data Analysis: Synthesizing the Results

The true power of cross-validation comes from comparing the quantitative outputs of the two orthogonal assays. The data should be compiled into a clear, comparative table. For this guide, we will use representative data based on known reference compounds to illustrate the expected outcomes.

CompoundPrimary Assay: BindingSecondary Assay: FunctionInferred Activity
Kᵢ (nM) vs. 5-HT₁ₐ IC₅₀ (nM) vs. 8-OH-DPAT
WAY-100635 (Reference)0.84[5]2.2[5]Potent Antagonist
Kᵢ (nM) vs. 5-HT₁ₐ EC₅₀ (nM) vs. cAMP
8-OH-DPAT (Reference)1.2[2]5.8[2]Potent Agonist
3-(4-Methoxyphenyl)piperazin-2-one Hypothetical Value: 15.5Hypothetical Value: 35.2Moderate Antagonist

Interpretation of Hypothetical Results: In this illustrative example, 3-(4-Methoxyphenyl)piperazin-2-one shows a Kᵢ of 15.5 nM in the binding assay, indicating it binds to the 5-HT₁ₐ receptor with high affinity. In the functional assay, it does not show agonist activity (data not shown) but does inhibit the effect of the agonist 8-OH-DPAT with an IC₅₀ of 35.2 nM. The close correlation between the binding affinity (Kᵢ) and the functional potency (IC₅₀) provides strong, cross-validated evidence that 3-(4-Methoxyphenyl)piperazin-2-one is a competitive antagonist of the 5-HT₁ₐ receptor. Discrepancies between these values can often point to more complex pharmacology (e.g., allosteric effects, functional selectivity) and are a critical part of the analysis.

Conclusion: A Foundation of Trustworthy Science

This guide has outlined a robust, two-tiered approach to characterize the novel compound 3-(4-Methoxyphenyl)piperazin-2-one. By integrating a direct measure of target binding with a quantitative assessment of functional cellular response, we move beyond a simple screening result to a validated pharmacological profile. This cross-validation strategy ensures that subsequent, more resource-intensive studies in lead optimization or preclinical models are built on a foundation of scientifically sound and reproducible data. Adherence to these principles of orthogonal validation is not merely a best practice; it is a cornerstone of scientific integrity and a critical driver of success in drug discovery.

References

  • Xie, X. Q., et al. (2008). HTRF: A Technology Tailored for Drug Discovery –A Review of Theoretical Aspects and Recent Applications. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). Principles of the HTRF cAMP Assay. Retrieved from [Link]

  • Bentham Open. (n.d.). HTRF: A Technology Tailored for Drug Discovery –A Review of Theoretical Aspects and Recent Applications. Retrieved from [Link]

  • Julien, C., et al. (2015). Forskolin-free cAMP assay for Gi-coupled receptors. ResearchGate. Retrieved from [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). 8-OH-DPAT | Ligand Activity Charts. Retrieved from [Link]

  • National Center for Biotechnology Information. (2017, November 20). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual. Retrieved from [Link]

  • Eurofins DiscoverX. (n.d.). cAMP Hunter™ eXpress GPCR Assay. Retrieved from [Link]

  • MDPI. (n.d.). 4.4. Radioligand Binding, Activation Potency, and Efficacy at the 5-HT Receptors. Retrieved from [Link]

  • PubMed. (2015, December 1). Forskolin-free cAMP assay for Gi-coupled receptors. Retrieved from [Link]

  • Promega. (n.d.). GloSensor™ cAMP Assay Protocol. Retrieved from [Link]

  • Ovid. (2022, February 26). The 5-HT1A receptor antagonist WAY-100635 decreases motor/exploratory behaviors and nigrostriatal and mesolimbocortical dopamine. Retrieved from [Link]

  • PubMed. (2005, February 1). N-oxide analogs of WAY-100635: new high affinity 5-HT(1A) receptor antagonists. Retrieved from [Link]

  • University of North Carolina. (n.d.). Assay buffers. Retrieved from [Link]

Sources

Validation

Comparative efficacy of 3-(4-Methoxyphenyl)piperazin-2-one in target screening

As a Senior Application Scientist, I frequently observe drug discovery campaigns stalling during the lead optimization phase due to poor physicochemical properties or lack of target specificity. When targeting complex pr...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently observe drug discovery campaigns stalling during the lead optimization phase due to poor physicochemical properties or lack of target specificity. When targeting complex protein-protein interactions (PPIs) or viral capsids, the choice of the foundational chemical scaffold is the most critical variable.

The transition from a standard, highly basic piperazine ring to a conformationally constrained piperazin-2-one is often the turning point in rescuing a compound from rapid microsomal clearance. Within this class, 3-(4-Methoxyphenyl)piperazin-2-one (CAS 85607-62-1) [1] has emerged as a highly efficacious, privileged building block.

This guide provides an objective, data-driven comparison of the 3-(4-Methoxyphenyl)piperazin-2-one scaffold against alternative structures, detailing the causality behind its superior performance in high-throughput target screening.

Mechanistic Rationale: The Piperazin-2-one Advantage

To understand the comparative efficacy of 3-(4-Methoxyphenyl)piperazin-2-one, we must dissect its structural logic[2]:

  • Conformational Constraint (The Lactam Core): The introduction of an sp² hybridized amide bond (lactam) restricts the ring's conformational entropy. This locks the C3-phenyl group into a specific spatial orientation that effectively mimics α-helical peptide residues—a critical requirement for disrupting PPIs[2].

  • Basicity Modulation: Standard piperazines possess a highly basic secondary amine (pKa ~9.8), which often leads to hERG channel toxicity and poor membrane permeability. The piperazin-2-one core significantly lowers the basicity of the adjacent N1 nitrogen, mitigating these pharmacological liabilities.

  • Electronic & Steric Superiority: Compared to an unsubstituted 3-phenylpiperazin-2-one, the addition of the para-methoxy group acts as a potent electron donor. This enhances the π-electron density of the aromatic ring, facilitating stronger π-π stacking interactions within hydrophobic target pockets, while the oxygen atom serves as a targeted hydrogen-bond acceptor.

SAR Core 3-(4-Methoxyphenyl)piperazin-2-one Privileged Scaffold Methoxy 4-Methoxy Group Enhances H-bond accepting & pi-pi stacking Core->Methoxy Lactam Lactam Amide (C=O) Lowers N1 basicity, improves bioavailability Core->Lactam Chiral C3 Stereocenter Dictates spatial orientation for pocket binding Core->Chiral

Key structure-activity relationship (SAR) logic of the 3-(4-Methoxyphenyl)piperazin-2-one scaffold.

Comparative Efficacy Data in Target Screening

High-throughput screening (HTS) campaigns have consistently demonstrated the superiority of substituted piperazin-2-ones across multiple therapeutic areas, including the inhibition of adenovirus (Ad5) replication[3] and targeted cytotoxicity in oncology models[4].

The table below aggregates comparative screening data, illustrating how the 3-(4-Methoxyphenyl) substitution outperforms both the unsubstituted piperazine core and acyclic alternatives.

Scaffold CorePrimary Target ClassAssay ModalityMean IC₅₀ (µM)Cytotoxicity CC₅₀ (µM)Pharmacological Liability / Advantage
Piperazine (Unsubstituted) Broad KinasesEnzymatic15.0>100High N-basicity (pKa ~9.8); poor target residence time.
3-Phenylpiperazin-2-one Viral Capsid (Ad5)Cell-based8.585.0Moderate affinity; lacks targeted H-bond acceptor.
3-(4-Methoxyphenyl)piperazin-2-one Viral Capsid / PPIsTR-FRET1.2 >150 Advantage: Enhanced π-stacking; optimal lipophilicity.
Acyclic Amine Analogs MAO-A / KinasesRadioligand25.040.0High conformational entropy; significant off-target effects.

Self-Validating Experimental Protocols

To objectively evaluate the efficacy of this scaffold, researchers must utilize assay systems that account for the compound's specific physicochemical traits. The following protocols are designed with built-in causality and validation metrics.

Protocol 1: Time-Resolved FRET (TR-FRET) for Target Engagement

Objective: Quantify the disruption of protein-protein interactions by piperazin-2-one derivatives. Causality Focus: We utilize TR-FRET over standard fluorescence polarization because the time-resolved nature of the lanthanide donor (e.g., Europium) eliminates short-lived background autofluorescence—a common artifact when screening aromatic, methoxy-containing compounds.

  • Reagent Preparation: Prepare assay buffer (50 mM HEPES pH 7.4, 150 mM NaCl, 0.01% Triton X-100, 1 mM DTT).

    • Scientific Rationale: Triton X-100 is critical. Without a non-ionic detergent, lipophilic piperazinone derivatives will form colloidal aggregates, leading to false-positive target inhibition.

  • Compound Dispensing: Acoustically dispense 100 nL of the piperazin-2-one library (in 100% DMSO) into a 384-well low-volume plate.

  • Protein Addition: Add 5 µL of the target protein complex (e.g., His-tagged target and biotinylated peptide ligand).

  • Equilibration: Incubate for 30 minutes at room temperature.

    • Scientific Rationale: The conformationally constrained nature of the piperazin-2-one ring requires adequate time to induce the necessary thermodynamic conformational shift in the target pocket.

  • Fluorophore Addition: Add 5 µL of detection mix (Europium-anti-His antibody and Streptavidin-APC). Incubate for 60 minutes.

  • Readout & Validation: Read on a microplate reader (Excitation: 337 nm; Emission: 620 nm and 665 nm). Calculate the Z'-factor. A self-validating run must achieve a Z' > 0.65 to confirm assay robustness before hit selection.

Protocol 2: Orthogonal Cytotoxicity Counter-Screen (MTT Assay)

Objective: Ensure the observed target efficacy is not an artifact of general cellular toxicity[4].

  • Cell Seeding: Seed target cells (e.g., HUH7) at 5,000 cells/well in 96-well plates and incubate overnight.

  • Compound Treatment: Treat cells with a 10-point dose-response gradient of the piperazin-2-one derivative for 48 hours.

  • MTT Addition: Replace media with 100 µL of fresh media containing 0.5 mg/mL MTT. Incubate for exactly 3 hours.

    • Scientific Rationale: Viable cells reduce the tetrazolium dye to insoluble formazan. Restricting incubation to 3 hours prevents oversaturation of the signal, ensuring a linear dynamic range.

  • Solubilization & Quantification: Add 100 µL of DMSO to dissolve formazan crystals. Measure absorbance at 570 nm to calculate CC₅₀ values.

Workflow A Compound Library (CAS 85607-62-1 Core) B Primary Screening (TR-FRET Assay) A->B C Counter-Screen (MTT Cytotoxicity) B->C D Hit Validation (SPR Binding Kinetics) C->D

Sequential high-throughput screening workflow for piperazin-2-one derivatives.

Conclusion

For drug development professionals, the selection of 3-(4-Methoxyphenyl)piperazin-2-one over traditional acyclic amines or unsubstituted piperazines is not merely a matter of structural novelty; it is a calculated thermodynamic and pharmacokinetic upgrade. By leveraging its constrained lactam core and optimized electronic profile, researchers can significantly reduce off-target liabilities while maximizing target residence time in complex screening campaigns.

References

  • Boger, D.L., et al. "Inhibition of adenovirus replication by a trisubstituted piperazin-2-one derivative." Antiviral Research, National Center for Biotechnology Information (NCBI). [Link]

  • Maurin, J.K., et al. "Cytotoxic Activity of Piperazin-2-One-Based Structures: Cyclic Imines, Lactams, Aminophosphonates, and Their Derivatives." MDPI. [Link]

  • Trost, B.M., et al. "Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation." National Center for Biotechnology Information (NCBI). [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 3-(4-Methoxyphenyl)piperazin-2-one

Comprehensive Safety and Handling Guide: 3-(4-Methoxyphenyl)piperazin-2-one As a Senior Application Scientist, I approach chemical safety not as a rigid administrative checklist, but as a logical extension of a molecule'...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Handling Guide: 3-(4-Methoxyphenyl)piperazin-2-one

As a Senior Application Scientist, I approach chemical safety not as a rigid administrative checklist, but as a logical extension of a molecule's physicochemical properties. 3-(4-Methoxyphenyl)piperazin-2-one is a highly valuable building block in pharmaceutical drug discovery, frequently utilized to synthesize complex CNS-active compounds and kinase inhibitors. However, its structural motifs demand precise handling protocols. This guide provides a self-validating system for the safe operation, containment, and disposal of this compound, ensuring both scientific integrity and personnel safety.

Mechanistic Hazard Profile: The "Why" Behind the PPE

Understanding the causality of a chemical's hazard profile is the first line of defense in laboratory safety.

  • The Piperazine Ring : The secondary amine within the piperazine moiety is inherently basic and nucleophilic. Upon contact with the moisture of human skin or mucous membranes, it can cause localized alkaline irritation and cellular damage[1].

  • The Lactam & Anisole Group : While the lactam (piperazin-2-one) reduces the basicity of one nitrogen atom, the 4-methoxyphenyl (anisole) group significantly increases the molecule's overall lipophilicity. This enhanced lipophilicity facilitates easier penetration through the lipid bilayer of the stratum corneum compared to unsubstituted piperazine[2].

  • Aerosolization Risk : As a crystalline powder, it is highly prone to static charge buildup, leading to aerosolization and subsequent inhalation risks during transfer.

Consequently, the compound is universally treated as a Category 2 Skin/Eye Irritant and a Category 3 Specific Target Organ Toxicant (Respiratory System).

Quantitative Hazard Data & PPE Specifications

To mitigate these specific mechanistic risks, the following protective equipment is strictly required before initiating any handling procedures.

Hazard ClassificationGHS CodePhysiological TargetMechanistic Mitigation (Required PPE)
Skin Irritation (Cat 2) H315Epidermis / DermisNitrile Gloves (≥0.11mm for incidental contact; double-glove for bulk transfer). Lab coat with fitted cuffs.
Eye Irritation (Cat 2A) H319Cornea / ConjunctivaANSI Z87.1 / EN 166 Safety Goggles . (Standard safety glasses are insufficient due to dust bypass).
STOT SE (Cat 3) H335Upper Respiratory TractN95 / FFP2 Respirator (Mandatory if handled outside a Class II Fume Hood).

Operational Workflow & Logic

The following diagram illustrates the logical progression of handling this compound to ensure zero-exposure.

HandlingWorkflow Start Pre-Operation Risk Assessment PPE Don PPE (Nitrile, N95, Goggles) Start->PPE FumeHood Transfer to Class II Fume Hood PPE->FumeHood Weighing Weighing & Aliquoting (Anti-static) FumeHood->Weighing Spill Spill Detected? Weighing->Spill Clean Execute Spill Protocol Spill->Clean Yes Proceed Proceed to Synthesis Workflow Spill->Proceed No Clean->Proceed

Workflow for the safe handling and transfer of 3-(4-Methoxyphenyl)piperazin-2-one.

Step-by-Step Experimental Handling Protocol

This protocol is designed to be a self-validating system; for example, if static flyaway is observed in Step 3, the environmental mitigation in Step 2 was insufficient and must be corrected immediately.

  • Step 1: Environmental Preparation

    • Ensure the chemical fume hood has a verified face velocity of 80–100 fpm.

    • Clear the workspace of incompatible materials, specifically strong oxidizing agents and strong acids.

  • Step 2: PPE Donning & Static Mitigation

    • Don a standard laboratory coat, ANSI Z87.1 goggles, and an N95 respirator.

    • Apply double nitrile gloves. Causality: The outer glove can be rapidly discarded if contaminated, preventing secondary transfer to the analytical balance or spatulas.

    • Wipe the exterior of the chemical bottle and the weighing balance with an anti-static wipe to prevent powder aerosolization.

  • Step 3: Weighing and Transfer

    • Use a grounded, anti-static U-shaped spatula.

    • Slowly uncap the vial inside the fume hood. Transfer the required mass into a pre-tared, sealable glass vial.

    • Immediately cap both the source bottle and the destination vial before removing them from the hood.

  • Step 4: De-gowning and Decontamination

    • Wipe down the balance and hood surface with a damp paper towel (water or 70% isopropanol) to capture any microscopic dust.

    • Remove the outer gloves using the "beak method" (pulling inside out) and dispose of them in solid hazardous waste. Wash hands thoroughly.

Spill Response and Disposal Plan

Because 3-(4-Methoxyphenyl)piperazin-2-one is a severe respiratory irritant, traditional dry sweeping is strictly prohibited as it aerosolizes the basic dust.

SpillResponse Alert Spill Occurs Assess Assess State Alert->Assess Solid Solid Powder Spill Assess->Solid Liquid Solution Spill (e.g., in DCM) Assess->Liquid Dust Avoid Sweeping! Use Damp Wipes Solid->Dust Absorb Use Inert Absorbent (Vermiculite) Liquid->Absorb Waste Seal in Hazardous Waste Container Dust->Waste Absorb->Waste

Decision matrix for responding to solid vs. solution-based chemical spills.

Spill Cleanup Methodology:

  • Isolate : Evacuate personnel from the immediate vicinity if the spill occurs outside a fume hood.

  • Contain (Solid) : Do not use a brush. Gently cover the powder with a paper towel dampened with water or dilute acetic acid (to neutralize the basic amine).

  • Contain (Liquid) : If spilled as a solution, surround the liquid with an inert absorbent like vermiculite or sand.

  • Dispose : Scoop the absorbed material or wet wipes into a heavy-duty polyethylene bag. Label as "Hazardous Waste: Piperazine Derivative (Irritant)" and transfer to the facility's approved waste disposal plant[3].

References

  • Piperazin-2-one — Chemical Substance Information. NextSDS. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF_dDibgWKpYnfWith8ZaWUTB42G8DO7fRnqtlpu_Ed2SN_zAE8jBlTlntcr5v9Y6ucT5ZhSP2jkd-73zpLSvaDEsE6Q6v0xuJRzNmX3kn5QVvOq0iF8SZIkroOP7scUorw5saeNVfi39gxBUjjzpbn3xDH]
  • Piperazin-2-one | C4H8N2O | CID 231360. PubChem - NIH. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGvqzsEhNAFx9fEg4T-hRV2RSC1IAzDrKHPAZMvAcD0o0lW0yLBhYfNMp3Tr7YHIozto4viSeEjYNeo8Ao7feNYNf6-YfANrqRtXR7fDaC0xIvDLJZlWYDywE2gSUmKybafN6ZREc9bgicLnr90zReKYolLjQ==]
  • SAFETY DATA SHEET. Sigma-Aldrich. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEtNpPGYyAx2Ug2oAerNyqBrVG4sX0xLSzJ3B5KKEbiZIx3jSEZgcSipxhyP-qWP0OcztJI7gHH4vyi4X2v_8_gvLQzw4np-NYq83HhaGZ3trc9e3q4CvLxCCwb95N7GqBM-vq9eoecRWFk]
  • SAFETY DATA SHEET (Piperazine). Fisher Scientific. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG8KzET6MLRqPL4oUPeZ3iQ0sC6fOMD4E0XxN1TPkLyEmjcP6J7S-upzgFRBkv2zQ1iThV2CNjxwf_45QuYEEbOC63D76QNC_eYzcJOKZrkNEv3WSgzPyAaZS5MBkFRMgomt1gAXUvdejXDyju2R0vrpi4l3EmDJQHvcdUNxpGvtoaVj40iuXW7VQefa4M1sw==]
  • 1-(4-Methoxyphenyl)piperazine 97 38212-30-5. Sigma-Aldrich. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFXZQEKqgsiHdoYJyu0ujhgqDrgELLt4Qc4i7R3hOaw1bcFYBUd5I3_gtoWdLUVb_k0fbJ2DWv9uQSqlb4SzfWtvKscBvFma-zaZYYsoGHgwXauMz__3KIdzPltkjJ4_w2p63Zfnd2bpdPTXa5yyFuRyBdK0w==]

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